Fmoc-Lys(Dde)-OH
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448256 | |
| Record name | Fmoc-Lys(Dde)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150629-67-7 | |
| Record name | Fmoc-Lys(Dde)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Orthogonal Protector: A Technical Guide to Fmoc-Lys(Dde)-OH
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount in the synthesis of complex peptides. Among these, Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Dde)-OH, stands out as a critical tool for advanced peptide chemistry. Its unique structural design enables the selective modification of lysine side chains, paving the way for the creation of branched peptides, antibody-drug conjugates, and other sophisticated biomolecules.
This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical use in the laboratory.
Core Structure and Properties
This compound is a derivative of the amino acid lysine, featuring two key protecting groups that are orthogonal to each other. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, a standard in solid-phase peptide synthesis (SPPS). The ε-amino group of the lysine side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine.[1][2] This orthogonal protection strategy is the cornerstone of its utility, allowing for the selective deprotection and modification of the lysine side chain without affecting the integrity of the growing peptide backbone.[1]
The molecular formula for this compound is C₃₁H₃₆N₂O₆, with a molecular weight of approximately 532.63 g/mol .[3][4][5]
Physicochemical Data
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃₁H₃₆N₂O₆ | [3][4][6] |
| Molecular Weight | 532.63 g/mol | [3][5][7] |
| Appearance | White or off-white powder | [6] |
| Purity | ≥98% | [6] |
| Melting Point | 80 °C (decomposes) | [7] |
| Optical Rotation | +3.0° ± 1.5° (c=1, MeOH) | [6] |
| Solubility | Soluble in DMF, DMSO, NMP | [6][8] |
Strategic Applications in Peptide Synthesis
The primary application of this compound lies in its ability to facilitate site-specific modifications of peptides. This is particularly valuable in the following areas:
-
Branched Peptides: By selectively removing the Dde group, a second peptide chain can be synthesized on the lysine side chain, leading to the formation of branched peptides such as multi-antigenic peptides (MAPs) used in vaccine development.[1]
-
Peptide Labeling and Conjugation: The deprotected ε-amino group serves as a handle for the attachment of various labels, including fluorophores, biotin, and drug molecules.[9][10] This is instrumental in creating diagnostic probes and targeted therapeutics.
-
Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization, a strategy often employed to enhance the stability and bioactivity of peptides.[9]
Experimental Protocols
The following are detailed methodologies for the synthesis and deprotection of this compound.
Synthesis of this compound
This protocol outlines the synthesis of this compound starting from N-α-Fmoc-N-ε-Boc-L-lysine.[3][11]
Materials:
-
N-α-Fmoc-N-ε-Boc-L-lysine
-
4 M HCl in dioxane
-
Ethanol
-
2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (2-acetyldimedone)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1 M HCl
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Boc Deprotection: Dissolve N-α-Fmoc-N-ε-Boc-L-lysine in 4 M HCl/dioxane and stir at room temperature for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dde Protection: Dissolve the resulting residue in ethanol. Add 2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione and N,N-diisopropylethylamine.
-
Reflux: Heat the reaction mixture to reflux for 17 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield this compound as a white solid.[3][11]
Selective Deprotection of the Dde Group in SPPS
This protocol describes the removal of the Dde protecting group from a resin-bound peptide.[2][12]
Materials:
-
Peptide-resin containing a this compound residue
-
2% Hydrazine hydrate in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine hydrate in DMF. Agitate the mixture for a short period (typically 3-10 minutes). Repeat this step 2-3 times to ensure complete removal.[13]
-
Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde group and excess hydrazine.
Note: For full orthogonality with Fmoc, hydroxylamine can be used for Dde removal, as hydrazine can also partially cleave the Fmoc group.[7][9]
Visualizing the Structure and Workflow
To better understand the molecular architecture and its role in peptide synthesis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Workflow for SPPS using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]
- 4. This compound | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 7. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 9. peptide.com [peptide.com]
- 10. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
Orthogonal Protection Strategy Using Fmoc-Lys(Dde)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and precisely modified peptides. Among the various tools available, the orthogonal protection strategy employing Fmoc-Lys(Dde)-OH has emerged as a particularly powerful and versatile approach. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and applications of this strategy, tailored for researchers, scientists, and professionals in drug development.
The Principle of Orthogonality: Fmoc and Dde
The utility of this compound lies in the orthogonal nature of its two protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino position and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the ε-amino side chain.[1] Orthogonality in this context means that each protecting group can be selectively removed under specific conditions without affecting the other, allowing for precise, site-specific modifications.[1][2]
-
Fmoc Group: This base-labile group is the standard for α-amino protection in solid-phase peptide synthesis (SPPS). It is readily cleaved by treatment with a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), to allow for peptide chain elongation.[1][3]
-
Dde Group: In contrast, the Dde group is stable to the basic conditions used for Fmoc removal and to the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2][4] It is selectively cleaved under mild conditions, most commonly with dilute hydrazine in DMF.[1][4]
This differential reactivity is the foundation of the Fmoc/Dde orthogonal strategy, enabling a wide range of advanced applications in peptide synthesis.[4]
Chemical Structures and Deprotection Schemes
The distinct chemical structures of the Fmoc and Dde protecting groups dictate their cleavage conditions.
Applications in Advanced Peptide Synthesis
The ability to selectively deprotect the lysine side chain opens up a plethora of possibilities for creating complex peptide architectures and conjugates.
Synthesis of Branched Peptides
One of the primary applications of this compound is in the synthesis of branched or multi-antigenic peptides (MAPs).[1] By incorporating this compound into a peptide sequence, the Dde group can be removed on-resin to expose the ε-amino group, which then serves as an attachment point for the synthesis of a second peptide chain.[5][6] This is crucial for developing peptide-based vaccines and diagnostic tools.[1]
Site-Specific Labeling and Conjugation
The selective deprotection of the lysine side chain allows for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG) chains, and other reporter groups or therapeutic payloads.[7][8] This is invaluable for creating targeted drug delivery systems, diagnostic probes, and for studying protein-protein interactions.
Synthesis of Cyclic Peptides
This compound is also instrumental in the synthesis of cyclic peptides.[9] After linear assembly, the Dde group can be removed, and the exposed ε-amino group can be cyclized with the N-terminal α-amino group or another reactive side chain within the peptide sequence.
Experimental Protocols
The following are detailed methodologies for the key steps involving the use of this compound in SPPS.
Standard Fmoc-SPPS Coupling Protocol
This protocol outlines the general steps for elongating the peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Selective Dde Group Removal
Method 1: Hydrazine Deprotection [4][10]
This is the most common method for Dde removal.
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treatment: Add the 2% hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).[10]
-
Reaction: Gently agitate the mixture at room temperature for 3-5 minutes.[10]
-
Filtration and Repetition: Filter the resin and repeat the hydrazine treatment two more times.[10]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine.[10]
Method 2: Hydroxylamine Deprotection [10][11]
This method offers an alternative that can be fully orthogonal to the Fmoc group.[9]
-
Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of resin).[10][11]
-
Treatment: Add the solution to the peptidyl-resin.
-
Reaction: Gently shake the mixture at room temperature for 30-60 minutes.[11]
-
Washing: Filter the resin and wash thoroughly with DMF (3 times).[11]
Quantitative Data on Dde Removal
The efficiency of Dde removal can be influenced by factors such as reaction time, hydrazine concentration, and the number of treatments. An optimization study on the removal of a related ivDde group provides valuable insights.
| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Observed Removal Efficiency |
| 1 | 2 | 3 | 3 | Incomplete (~50%) |
| 2 | 2 | 5 | 3 | Improved but still incomplete |
| 3 | 2 | 3 | 4 | Nominal increase from Condition 1 |
| 4 | 4 | 3 | 3 | Nearly complete removal |
Data adapted from an optimization study on ivDde removal. While Dde is generally easier to remove than ivDde, this data highlights the importance of optimizing deprotection conditions for specific peptide sequences.
Potential Challenges and Considerations
While the Fmoc/Dde strategy is robust, researchers should be aware of potential side reactions.
-
Dde Migration: In some cases, the Dde group has been observed to migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue within the peptide sequence.[9][12]
-
Stability: During long and complex syntheses, partial loss of the Dde group can occur.[10]
To mitigate these issues, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) protecting group can be used.[7][10] The ivDde group is more stable to piperidine treatment and less prone to migration, although its removal may require slightly harsher conditions (e.g., higher hydrazine concentration or longer reaction times).[4]
Conclusion
The orthogonal protection strategy using this compound is an indispensable tool in modern peptide chemistry, providing the flexibility to synthesize complex, multi-functional peptides with a high degree of precision.[1] Its applications in the development of novel therapeutics, diagnostics, and research tools are vast and continue to expand.[1] By understanding the underlying chemical principles and optimizing experimental protocols, researchers can fully harness the power of this versatile building block to advance their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merel.si [merel.si]
- 6. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Lys(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and applications of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine (Fmoc-Lys(Dde)-OH), a critical reagent in modern peptide chemistry. Its unique orthogonal protection scheme enables the synthesis of complex and modified peptides for a wide range of research and therapeutic applications.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below, providing essential information for its handling, storage, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₆N₂O₆ | [1] |
| Molecular Weight | 532.6 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~80 °C (decomposes) | [3] |
| Purity (HPLC) | ≥97.0% | [3] |
| Purity (TLC) | ≥98% | [3] |
| Solubility | Soluble in DMF, DMSO, NMP, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
| Storage Temperature | -20°C |
Stability Profile
The stability of the Fmoc and Dde protecting groups is central to the utility of this compound. The Dde group is notably stable under the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions used for the cleavage of many side-chain protecting groups (e.g., TFA).[6][7] This orthogonality is the cornerstone of its application in complex peptide synthesis.
However, a key consideration is the potential for Dde group migration. Under certain conditions, particularly during Fmoc deprotection with piperidine, the Dde group can migrate from the ε-amino group of one lysine residue to an unprotected ε-amino group of another lysine.[8] This side reaction can be mitigated by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal or by opting for the more sterically hindered and stable ivDde protecting group.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the selective deprotection of its protecting groups are provided below.
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound starting from Fmoc-Lys(Boc)-OH.
Materials:
-
N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)
-
4 M HCl in dioxane
-
Ethanol (EtOH)
-
2-acetyldimedone (2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection: Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in 4 M HCl/dioxane. Stir the solution at room temperature for 2 hours. Remove the solvent under reduced pressure.
-
Dde Protection: Dissolve the resulting residue in ethanol. Add 2-acetyldimedone (1.5 equivalents) and DIPEA (3 equivalents). Heat the mixture to reflux for 17 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of 0.5% to 3% methanol in dichloromethane to yield this compound as a white solid.
Deprotection Protocols in Solid-Phase Peptide Synthesis (SPPS)
The following are standard protocols for the selective removal of the Fmoc and Dde protecting groups during SPPS.
Reagent:
-
20% piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
Reagent:
-
2% (v/v) hydrazine monohydrate in DMF
Procedure:
-
Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Filter the resin.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF.[7]
This method allows for the removal of the Dde group without affecting the Fmoc group.
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in a 1:5 (v/v) mixture of DCM and NMP.
-
Treat the resin-bound peptide with this solution.
-
Agitate the mixture at room temperature for up to 3 hours.
-
Wash the resin thoroughly with NMP and DCM.[9]
Applications and Experimental Workflows
This compound is instrumental in the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides with site-specific modifications such as labeling or drug conjugation.
Synthesis of a Branched Peptide
The orthogonal nature of the Fmoc and Dde protecting groups allows for the synthesis of a second peptide chain on the side chain of a lysine residue.
Caption: Workflow for the synthesis of a branched peptide using this compound.
Site-Specific Labeling of a Peptide
This compound is frequently used for the site-specific incorporation of labels, such as fluorophores or biotin.
Caption: General workflow for site-specific peptide labeling.
Application in Drug Development: Synthesis of Liraglutide
This compound is a key component in the solid-phase synthesis of Liraglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. The Dde group allows for the attachment of the fatty acid side chain to the lysine residue after the main peptide backbone has been assembled.[10][11][12]
Caption: Simplified workflow for the solid-phase synthesis of Liraglutide.
Conclusion
This compound is a versatile and indispensable tool in modern peptide chemistry. Its well-defined chemical properties and the orthogonal stability of its protecting groups provide chemists with the precision required to construct complex and modified peptides. A thorough understanding of its stability and the appropriate deprotection protocols is crucial for its successful application in the synthesis of novel peptide-based therapeutics and research agents. The methodologies and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. This compound | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | Derivatives for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 11. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 12. CN106397573A - Solid-phase synthesis method of liraglutide - Google Patents [patents.google.com]
The Dde Protecting Group: An In-depth Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and oligonucleotides. Among the diverse arsenal of protective groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has emerged as a versatile and highly valuable tool. Its unique cleavage conditions provide a critical layer of orthogonality, enabling chemists to perform specific chemical modifications with high precision. This technical guide provides a comprehensive overview of the Dde protecting group, its core functionalities, applications, and detailed experimental protocols.
Core Principles of the Dde Protecting Group
The Dde group is primarily employed for the protection of primary amines, most notably the side chain of lysine and other diamino acids in peptide synthesis.[1][2] Its defining characteristic is its stability under both acidic (e.g., trifluoroacetic acid, TFA) and basic (e.g., piperidine) conditions commonly used for the removal of Boc and Fmoc groups, respectively.[3] This stability profile establishes the Dde group as an orthogonal protecting group, allowing for its selective removal without affecting other protected functionalities within the molecule.[4][5]
The true utility of the Dde group lies in its selective cleavage under mild conditions, typically using a solution of 2% hydrazine in N,N-dimethylformamide (DMF).[1][3] This specific lability allows for the unmasking of the protected amine at a desired stage of the synthesis, paving the way for site-specific modifications such as:
-
Synthesis of branched peptides: By deprotecting a Dde-protected lysine side chain, a new peptide chain can be initiated from this position.[3]
-
On-resin cyclization: Selective deprotection of a Dde group can reveal an amine for subsequent intramolecular cyclization with a carboxylic acid.
-
Attachment of labels and reporters: Fluorescent dyes, biotin, or other moieties can be specifically conjugated to the deprotected amine.
-
Synthesis of peptide mimetics and peptoids: The Dde group's orthogonality is also valuable in the synthesis of non-natural peptide-like structures.[6][7]
A more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address some of the limitations of Dde, such as potential migration and partial loss during prolonged syntheses.[1] The ivDde group offers enhanced stability while still being removable with hydrazine.
Chemical Structure and Reaction Mechanism
The Dde group is introduced onto a primary amine via reaction with 2-acetyldimedone (Dde-OH). The resulting vinylogous amide is stable to a wide range of reagents.
The deprotection mechanism with hydrazine involves a nucleophilic attack on the Dde group, leading to its cleavage and the release of the free amine. The reaction is typically rapid and clean.
Below is a diagram illustrating the structure of a Dde-protected lysine residue.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Lys(Dde)-OH for Advanced Peptide Synthesis
This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and precisely modified peptides. Its unique orthogonal protecting group strategy allows for selective manipulation of the lysine side chain, a capability essential for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
Core Properties of this compound
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-lysine, or this compound, is a derivative of the amino acid lysine designed for Fmoc-based SPPS.[1][2] Its key feature is the presence of two distinct, orthogonally cleavable protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive Dde group on the ε-amine of the side chain.[1][2][3]
This dual-protection scheme is the foundation of its utility. The Fmoc group is removed at each cycle of peptide elongation using a mild base like piperidine, while the Dde group remains stable under these conditions.[1][4] The Dde group can then be selectively removed at a desired step using a dilute solution of hydrazine or hydroxylamine, exposing the side-chain amine for further modification.[1][3][5]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 150629-67-7 | [1][6][7][8] |
| Molecular Formula | C₃₁H₃₆N₂O₆ | [1][6][7][8] |
| Molecular Weight | 532.64 g/mol | [1][7][8][9] |
| Appearance | White to off-white powder | [1][10] |
| Melting Point | ~80 °C (decomposes) | [7][10] |
| Storage Temperature | -20°C | [7] |
Key Applications in Research and Drug Development
The ability to selectively deprotect the lysine side chain on-resin makes this compound invaluable for a range of advanced applications:
-
Branched and Multivalent Peptides: It serves as a branching point for synthesizing peptides with multiple chains.[1][6][11] This is crucial for creating constructs like Multiple Antigenic Peptides (MAPs) for vaccine development, antimicrobial peptides with enhanced activity, and multivalent ligands for improved receptor binding.[6][7][11]
-
Cyclic Peptides: this compound is instrumental in forming side-chain-to-tail or side-chain-to-side-chain lactam bridges.[2][7] Cyclization can significantly improve the metabolic stability, receptor affinity, and bioavailability of peptide drug candidates.[2]
-
Site-Specific Labeling and Conjugation: Researchers can introduce fluorescent dyes, biotin tags, radiolabels, or other reporter groups at a specific lysine residue.[12] This is vital for creating diagnostic tools and studying peptide trafficking and localization.
-
Peptidomimetics and Drug Conjugates: The exposed lysine side chain is a key handle for attaching non-peptidic moieties, polyethylene glycol (PEG), or cytotoxic payloads for creating antibody-drug conjugates (ADCs) and other advanced therapeutics.[2][12]
Experimental Protocols
The following are detailed methodologies for the incorporation and selective deprotection of this compound in a typical Fmoc-SPPS workflow.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines a standard manual coupling cycle within an Fmoc-SPPS workflow.
-
Resin Preparation: Swell the solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[4][13] Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent like HCTU or HBTU (0.95 equivalents relative to the amino acid) in DMF. Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[13]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Selective Deprotection of the Dde Group
Choose one of the following methods based on the required orthogonality with other protecting groups.
Method A: Hydrazine-Based Deprotection
This is the traditional method but lacks full orthogonality with the Fmoc group.[5] It is best used when the N-terminus is protected with a group stable to hydrazine (e.g., Boc) or after the final Fmoc-amino acid has been coupled.[4][5]
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3][5]
-
Deprotection Reaction: Add the 2% hydrazine solution to the peptide-resin.
-
Incubation: Allow the mixture to react at room temperature. The reaction is typically performed in multiple short treatments (e.g., 3 treatments of 3-5 minutes each) to minimize side reactions.[3][5][14]
-
Washing: After the final treatment, thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved Dde-adduct. The resin is now ready for side-chain modification.
Method B: Hydroxylamine-Based Deprotection (Fmoc-Orthogonal)
This method offers true orthogonality, as it selectively removes the Dde group without affecting the N-terminal Fmoc protecting group.[5][7][9]
-
Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride (e.g., 1.8 mM) and imidazole (e.g., 1.4 mM) in a solvent mixture such as N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM).[9]
-
Deprotection Reaction: Add the hydroxylamine/imidazole solution to the peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 1-3 hours.[5][9]
-
Washing: Following incubation, wash the resin thoroughly with DMF and DCM. The resin now has a free lysine side-chain amine while the N-terminal Fmoc group remains intact, allowing for further peptide elongation if needed.
Mandatory Visualizations
Diagram 1: Orthogonal Deprotection Strategy
Caption: Orthogonal removal of Fmoc and Dde protecting groups.
Diagram 2: Workflow for Branched Peptide Synthesis
Caption: Workflow for synthesizing a branched peptide using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merel.si [merel.si]
- 7. This compound Novabiochem 150629-67-7 [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-L-Lys(Dde)-OH | 150629-67-7 [chemicalbook.com]
- 11. chempep.com [chempep.com]
- 12. nbinno.com [nbinno.com]
- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 14. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
The Solubility Profile of Fmoc-Lys(Dde)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine (Fmoc-Lys(Dde)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key chemical pathways involving this derivative.
Introduction
This compound is a quasi-orthogonally protected lysine derivative essential for the synthesis of complex peptides, including branched peptides, cyclic peptides, and those requiring site-specific side-chain modifications.[1] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is base-labile, typically removed with piperidine, while the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the ε-amine is cleaved by dilute hydrazine. This orthogonal deprotection strategy allows for selective manipulation of the lysine side chain while the peptide backbone remains anchored to the solid support.[1]
The efficiency of coupling reactions in SPPS is highly dependent on the complete solubilization of the incoming Fmoc-amino acid. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications. Therefore, a thorough understanding of the solubility of this compound in various solvents is paramount for successful peptide synthesis.
Data Presentation: Solubility of this compound
While comprehensive quantitative data for this compound across a wide range of solvents is not extensively published, the following table summarizes available qualitative and semi-quantitative information. The data is compiled from chemical supplier technical data sheets and related scientific literature on Fmoc-amino acid solubility. The common solvents used in SPPS are polar aprotic solvents capable of dissolving the protected amino acids.[2][3]
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Solubility (Qualitative) | Solubility (Quantitative Estimate) |
| N,N-Dimethylformamide | DMF | 73.09 | Clearly Soluble | > 0.5 M (> 266 g/L) |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Soluble | Likely > 0.5 M |
| Dimethyl sulfoxide | DMSO | 78.13 | Soluble | Likely > 0.5 M |
| Dichloromethane | DCM | 84.93 | Soluble | Variable, often used in mixtures |
| Methanol | MeOH | 32.04 | Soluble | Data not available |
| Chloroform | CHCl₃ | 119.38 | Soluble | Data not available |
| Ethyl Acetate | EtOAc | 88.11 | Soluble | Data not available |
| Acetone | (CH₃)₂CO | 58.08 | Soluble | Data not available |
| Water | H₂O | 18.02 | Sparingly Soluble/Insoluble | Very low |
Note: Quantitative estimates are based on supplier data and solubility studies of similar Fmoc-protected amino acids. Most Fmoc-amino acids show high solubility (>0.4 M) in common SPPS solvents.[4] The solubility in DMF is reported as "1 mmol in 2mL, clearly soluble", which corresponds to a concentration of 0.5 M.
Experimental Protocols
Methodology for Determining Solubility of this compound
This protocol outlines a standard procedure for the gravimetric and spectroscopic determination of the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid powder)
-
Solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Sonicator bath
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Syringe filters (0.2 µm, solvent-compatible)
Experimental Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a pre-weighed glass vial. Record the exact mass.
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Tightly cap the vial and vortex vigorously for 1 minute to suspend the solid.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. Intermittent sonication can be used to break up aggregates.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a precise aliquot of the supernatant (e.g., 0.5 mL) using a micropipette, ensuring no solid particles are disturbed. For higher accuracy, pass the supernatant through a 0.2 µm syringe filter.
-
-
Gravimetric Determination (Optional but recommended for validation):
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.
-
Once the solvent is removed, weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the aliquot taken.
-
-
Spectroscopic Determination:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the Fmoc group at its maximum wavelength (around 267 nm or 301 nm) for each standard to generate a calibration curve (Absorbance vs. Concentration).
-
Take the filtered supernatant from the saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and calculate the concentration of the original saturated solution, thus determining the solubility.
-
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound in peptide synthesis.
References
A Deep Dive into Solid-Phase Peptide Synthesis Utilizing Fmoc-Lys(Dde)-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, the precise chemical synthesis of complex peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy stands as a dominant methodology. This guide provides an in-depth technical overview of Fmoc-SPPS with a special focus on the versatile building block, Fmoc-Lys(Dde)-OH, which enables the creation of sophisticated peptide architectures through orthogonal protection strategies.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The foundational principle of this method is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids. This orthogonal protection strategy permits the selective removal of the N-terminal protecting group without disturbing the acid-labile protecting groups on the amino acid side chains.[1][2]
The synthesis cycle primarily consists of three repeating steps:
-
Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]
-
Washing: Thorough washing of the resin to remove the deprotection reagent and the cleaved Fmoc byproducts, which is critical to prevent side reactions in the subsequent step.[1]
-
Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain, forming a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled.
The Role of this compound in Advanced Peptide Synthesis
This compound is a lysine derivative where the α-amino group is protected by Fmoc and the ε-amino group of the side chain is protected by a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group.[4] This unique arrangement provides an additional layer of orthogonal protection, which is instrumental in the synthesis of complex peptides.[4]
The Dde group is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[5] However, it can be selectively removed under mild conditions, most commonly with a dilute solution of hydrazine in DMF.[4][5] This selective deprotection of the lysine side chain allows for:
-
Synthesis of Branched Peptides: A second peptide chain can be synthesized on the lysine side chain.[4][6]
-
Site-Specific Labeling: Conjugation of molecules such as fluorescent dyes, biotin, or lipids to a specific lysine residue.[6]
-
Preparation of Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization.[7]
Experimental Protocols and Data
The following sections provide detailed methodologies and quantitative data for the key steps in Fmoc-SPPS involving this compound.
Standard Fmoc-SPPS Cycle
The table below summarizes the typical conditions for each step of the Fmoc-SPPS cycle.
| Step | Reagent/Solvent | Concentration | Reaction Time | Number of Repetitions |
| Resin Swelling | DMF | - | 1 hour | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 5-7 minutes | 2 |
| Washing | DMF | - | 1 minute | 5-6 |
| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HCTU), Base (e.g., DIPEA) in DMF | 4-5 equivalents | 30-60 minutes | 1-2 |
| Washing | DMF | - | 1 minute | 3-5 |
Note: Equivalents are calculated relative to the initial loading of the resin.
Selective Dde Group Removal
The removal of the Dde protecting group is a critical step for side-chain modification. Two common protocols are presented below.
| Protocol | Reagent/Solvent | Concentration | Reaction Time | Temperature |
| Hydrazine Method | Hydrazine monohydrate in DMF | 2% (w/v) | 3 minutes (repeated 3 times) | Room Temperature |
| Hydroxylamine Method | Hydroxylamine hydrochloride and Imidazole in NMP | 1 equiv. and 0.75 equiv. respectively | 30-60 minutes | Room Temperature |
Note: The hydrazine method will also remove the N-terminal Fmoc group, so it is often necessary to protect the N-terminus with a Boc group beforehand.[7][8] The hydroxylamine method is reported to be orthogonal to the Fmoc group.[8][9]
Visualizing the Workflow and Chemical Structures
The following diagrams, generated using the DOT language, illustrate the key processes and molecules involved in SPPS with this compound.
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Caption: Structure of this compound.
Caption: Orthogonal deprotection strategy with Fmoc and Dde.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful tool for the creation of complex and modified peptides. The orthogonal nature of the Dde protecting group, being stable to the conditions for Fmoc removal and acid-mediated cleavage, allows for selective deprotection and modification of the lysine side chain. This capability is crucial for advancing research in areas such as vaccine development, drug delivery, and fundamental biological studies. A thorough understanding of the experimental protocols and the underlying chemical principles is essential for the successful application of this versatile building block in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. nbinno.com [nbinno.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Deep Dive into Fmoc and Dde Protecting Groups: A Technical Guide for Researchers
In the intricate world of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. Among the chemist's toolkit, the Fluorenylmethyloxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups stand out as indispensable tools for the orthogonal protection of amines. This technical guide provides an in-depth comparison of the key features of Fmoc and Dde protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource for their synthetic endeavors.
Core Principles: Orthogonality and Strategic Deprotection
The power of utilizing both Fmoc and Dde in a single synthetic strategy lies in their orthogonality. This means that each group can be selectively removed under distinct chemical conditions without affecting the other. This allows for the precise and sequential unmasking of specific amine functionalities, enabling the synthesis of complex peptides with branches, cyclic structures, or the site-specific attachment of labels and other moieties.
Fmoc , a base-labile protecting group, is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal is typically achieved with a mild base, most commonly piperidine in a polar aprotic solvent. In contrast, Dde is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by treatment with hydrazine or hydroxylamine. This fundamental difference in their lability forms the basis of their orthogonal application.
Quantitative Comparison of Fmoc and Dde Protecting Groups
To facilitate a direct comparison, the following tables summarize the key quantitative parameters associated with the use of Fmoc and Dde protecting groups.
| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |
| Chemical Formula | C₁₅H₁₂O₂ | C₁₀H₁₃O₂ |
| Molecular Weight | 224.26 g/mol | 165.21 g/mol |
| Cleavage Condition | Base-labile | Hydrazine or Hydroxylamine |
| Common Reagent | 20% Piperidine in DMF | 2% Hydrazine in DMF or Hydroxylamine HCl/Imidazole in NMP |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu) and Dde | Orthogonal to base-labile (Fmoc) and acid-labile groups |
| Monitoring | UV absorbance of dibenzofulvene byproduct at ~300 nm | Not readily monitored by UV-Vis |
Table 1: General Properties of Fmoc and Dde Protecting Groups
| Reaction | Reagent(s) | Typical Concentration | Typical Reaction Time | Typical Yield |
| Fmoc Protection | Fmoc-OSu, NaHCO₃ | 1.05 equivalents of Fmoc-OSu | 16 hours | High |
| Fmoc-Cl, Base | 1.1 equivalents of Fmoc-Cl | Minutes to hours | Good to excellent | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 7 minutes | >99% |
| DBU/Piperidine in DMF | 2%/2% (v/v) | 2 x 3 minutes | High | |
| Dde Protection | Dde-OH | 10 equivalents | 60 minutes | Variable |
| Dde Deprotection | Hydrazine monohydrate in DMF | 2% (v/v) | 3 x 3 minutes | High |
| Hydroxylamine HCl, Imidazole in NMP | 1 equivalent Hydroxylamine HCl | 30-60 minutes | High |
Table 2: Typical Reaction Conditions and Yields for Fmoc and Dde Manipulations
Experimental Protocols
Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu
Materials:
-
Amino acid (1.0 equivalent)
-
Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) (1.05 equivalents)
-
10% aqueous sodium bicarbonate solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amino acid in the 10% aqueous sodium bicarbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Protocol 2: On-Resin Fmoc Deprotection using Piperidine
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 7 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 3: On-Resin Dde Deprotection using Hydrazine
Materials:
-
Dde-protected peptide-resin (with N-terminal Fmoc group intact or protected with a Boc group)
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Swell the Dde-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times.[1]
-
Wash the resin thoroughly with DMF (5-7 times).
-
The deprotected amine is now ready for subsequent modification.
Protocol 4: Orthogonal Dde Deprotection using Hydroxylamine
This method is particularly useful when the presence of hydrazine is undesirable or when complete orthogonality to Fmoc is critical.[1]
Materials:
-
Dde-protected peptide-resin
-
Hydroxylamine hydrochloride (1 equivalent based on resin loading)
-
Imidazole (0.75 equivalents based on resin loading)
-
N-Methyl-2-pyrrolidone (NMP)
-
DMF
Procedure:
-
Swell the Dde-protected peptide-resin in DMF and then wash with NMP.
-
Prepare the deprotection solution by dissolving hydroxylamine hydrochloride and imidazole in NMP.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.[1]
-
Drain the solution and wash the resin thoroughly with NMP, followed by DMF.
-
The deprotected amine is now available for further reaction.
Visualizing the Chemistry: Structures, Mechanisms, and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures, deprotection mechanisms, and a typical orthogonal synthetic workflow.
Caption: Chemical structures of the Fmoc and Dde protecting groups.
Caption: Mechanisms of Fmoc and Dde deprotection.
Caption: Orthogonal synthesis workflow using Fmoc and Dde.
Potential Side Reactions and Mitigation Strategies
While powerful, the chemistries involving Fmoc and Dde are not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthetic outcomes.
Fmoc Chemistry Side Reactions:
-
Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to the formation of a cyclic imide. This can be minimized by using faster deprotection conditions (e.g., DBU/piperidine) or by employing protecting groups on the preceding amino acid's backbone amide.
-
Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin. This is particularly problematic with proline or glycine at the second position. Using sterically hindered resins or pre-activated amino acids can mitigate this.
-
Racemization: The basic conditions of Fmoc deprotection can lead to epimerization, especially of C-terminal residues. The use of milder bases or additives like HOBt can reduce racemization.
Dde Chemistry Side Reactions:
-
Dde Migration: The Dde group has been reported to migrate from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue, particularly during Fmoc deprotection with piperidine.[2] This can be prevented by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal in short reaction times.[2]
-
Incomplete Cleavage: The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, while less prone to migration, can sometimes be difficult to remove completely. Extended reaction times or slightly higher concentrations of hydrazine may be necessary.
Conclusion
The Fmoc and Dde protecting groups represent a powerful orthogonal pair that has significantly expanded the possibilities in peptide synthesis and the creation of complex organic molecules. A thorough understanding of their individual characteristics, deprotection kinetics, and potential side reactions is essential for their successful implementation. By carefully selecting reaction conditions and being mindful of potential pitfalls, researchers can leverage the unique properties of Fmoc and Dde to achieve their synthetic goals with high efficiency and purity, paving the way for new discoveries in medicine and materials science.
References
A Technical Guide to the Theoretical Principles of Selective Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The ability to selectively unmask a single reactive site within a complex molecule, while others remain shielded, is paramount to achieving the desired molecular architecture. This technical guide provides an in-depth exploration of the theoretical principles governing selective deprotection, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences. We will delve into the core concepts of chemoselectivity and orthogonality, present quantitative data for comparative analysis of common deprotection strategies, and provide detailed experimental protocols for key transformations.
Core Principles: Chemoselectivity and Orthogonality
The foundation of selective deprotection lies in two key principles: chemoselectivity and orthogonality.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of deprotection, this means choosing a reagent and reaction conditions that will cleave a specific protecting group while leaving other protecting groups and sensitive functionalities within the molecule intact. This selectivity is often governed by the inherent reactivity of the protecting groups and the fine-tuning of reaction parameters such as temperature, solvent, and the nature of the catalyst.
Orthogonality is a more stringent principle that involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions without affecting the others.[1] This allows for a programmed and sequential unmasking of functional groups, which is crucial in the synthesis of complex molecules like peptides, oligonucleotides, and natural products.[2] A classic example is the use of Fmoc (base-labile), Boc (acid-labile), and Cbz (hydrogenolysis-labile) protecting groups in peptide synthesis, allowing for the selective deprotection of the N-terminus and side chains at different stages of the synthesis.[3][4]
The strategic implementation of these principles enables chemists to navigate complex synthetic pathways with precision and efficiency, minimizing side reactions and maximizing yields.
Data Presentation: A Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection strategy is a critical decision in synthetic planning. The following tables provide a comparative summary of deprotection methods for common protecting groups, with a focus on quantitative data such as reaction times and yields to facilitate an informed choice.
Deprotection of Alcohol Protecting Groups
| Protecting Group | Substrate Type | Reagents and Conditions | Time (h) | Yield (%) | Citation |
| Mesitoyl | Primary Alcohol | LiAlH₄, THF, 0 °C to rt | 2 | >95 | [5] |
| Pivaloyl | Primary Alcohol | LiAlH₄, THF, 0 °C to rt | 2 | >95 | [5] |
| Acetyl | Primary Alcohol | K₂CO₃, MeOH, rt | 1 | >98 | [5] |
| Benzyl (Bn) | Primary Alcohol | H₂, 10% Pd/C, EtOH, rt | 1-4 | >95 | [5] |
| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol | TBAF (1M in THF), THF, rt | 1 | >95 | [5] |
| Triethylsilyl (TES) | Primary Alcohol | p-TsOH (0.33 eq.), MeOH, 0 °C | 1-2 | N/A | [6] |
| Triisopropylsilyl (TIPS) | Primary Alcohol | HF-Pyridine, THF, Pyridine, 0 °C | 8 | High | [6] |
| Tetrahydropyranyl (THP) | Various | LiCl, H₂O, DMSO, 90 °C | 6 | Excellent | [7] |
| p-Methoxybenzyl (PMB) | Various | DDQ, CH₂Cl₂/H₂O, rt | 0.5-2 | 85-95 | [8] |
Deprotection of Amine Protecting Groups
| Protecting Group | Substrate | Reagents and Conditions | Time (h) | Yield (%) | Orthogonality Notes | Citation |
| tert-Butoxycarbonyl (Boc) | N-Boc-aniline | 50% TFA in DCM, rt | 2 | >95 | Not orthogonal to other acid-labile groups. | [9] |
| Benzyloxycarbonyl (Cbz) | N-Cbz-aniline | H₂, 10% Pd/C, MeOH, rt | 1-24 | 98 | Orthogonal to Boc and Fmoc. | [10] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-protected peptide-resin | 20% Piperidine in DMF, rt | 0.2-0.5 | >95 | Orthogonal to Boc and Cbz. | [3] |
| Allyloxycarbonyl (Alloc) | Alloc-protected amine | Pd(PPh₃)₄, PhSiH₃, DCM, rt | 0.5-2 | 90-99 | Orthogonal to Boc, Cbz, and Fmoc. | [11] |
| Trityl (Trt) | N-Trityl amine | 1% TFA in DCM, rt | < 0.2 | High | Not orthogonal to Boc. | [11] |
Deprotection of Carbonyl Protecting Groups
| Protecting Group | Substrate Type | Reagents and Conditions | Time (min) | Yield (%) | Citation |
| 2-Methyl-1,3-dioxolane | Ketone | 1M HCl, Acetone, rt | 30 | >95 | [12] |
| Dimethyl acetal | Aldehyde | 1M HCl, Acetone, rt | 15 | >95 | [12] |
| 1,3-Dioxane | Ketone | 1M HCl, Acetone, rt | 60 | >95 | [12] |
| 1,3-Dithiane | Ketone | HgCl₂, CaCO₃, MeCN/H₂O, rt | 30-120 | 85-95 | [12] |
| 2-Phenyl-1,3-dioxolane | Aldehyde | NaBArF₄ (cat.), H₂O, 30 °C | 5 | Quantitative | [12] |
Experimental Protocols
This section provides detailed methodologies for key selective deprotection experiments.
Protocol 1: Selective Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
Principle: This protocol describes the selective removal of a TBDMS protecting group from a primary alcohol in the presence of a more sterically hindered silyl ether or other protecting groups using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours at 0 °C or room temperature.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Orthogonal Deprotection of Fmoc and Boc Groups in Peptide Synthesis
Principle: This protocol illustrates the sequential, orthogonal deprotection of the Fmoc group (base-labile) from the N-terminus of a peptide chain followed by the cleavage of a Boc group (acid-labile) from an amino acid side chain.
A. Fmoc Deprotection: Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step or further modification.
B. Boc Deprotection: Materials:
-
Peptide-resin with a Boc-protected side chain
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
After completion of the peptide synthesis, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA in DCM (e.g., 50-95% TFA), often with scavengers like triisopropylsilane and water to trap reactive carbocations.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Lyophilize the peptide to obtain the final product.
Protocol 3: Chemoselective Deprotection of a p-Methoxybenzyl (PMB) Ether
Principle: This protocol describes the selective cleavage of a PMB ether in the presence of other protecting groups, such as benzyl (Bn) ethers, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of CH₂Cl₂ (18 mL) and water (2 mL) in a round-bottom flask.
-
Add DDQ (1.2 mmol) to the solution in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction vigorously and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizing the Logic of Selective Deprotection
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in selective deprotection.
Caption: Logical flow of an orthogonal deprotection strategy.
Caption: Decision tree for selecting a deprotection strategy.
Caption: General experimental workflow for a deprotection reaction.
Conclusion
The principles of selective deprotection are fundamental to the art and science of modern organic synthesis. A thorough understanding of chemoselectivity and orthogonality, coupled with a practical knowledge of the vast array of available protecting groups and their specific deprotection conditions, is essential for the successful construction of complex molecular targets. This guide has provided a foundational overview of these principles, supported by comparative data and detailed protocols, to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The strategic and informed application of selective deprotection will continue to be a critical enabler of innovation in chemistry and medicine.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Selective Removal of the Dde Protecting Group Using Hydrazine
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for resin cleavage and side-chain deprotection (e.g., TFA) makes it an invaluable tool for orthogonal protection schemes.[1][2] This orthogonality allows for the selective deprotection of specific amine groups, enabling the synthesis of complex peptides such as branched, cyclic, or side-chain modified peptides.[2]
The most common method for the removal of the Dde group is treatment with a dilute solution of hydrazine in a suitable organic solvent, typically N,N-dimethylformamide (DMF).[3][4] This application note provides a detailed protocol for the efficient and selective removal of the Dde protecting group from peptides synthesized on solid support using hydrazine.
Chemical Reaction and Mechanism
The removal of the Dde group by hydrazine proceeds via a nucleophilic attack of hydrazine on the Dde group, leading to the formation of a stable heterocyclic byproduct and the liberation of the free amine. The reaction product of the Dde group with hydrazine is a chromophoric indazole derivative, which allows for spectrophotometric monitoring of the deprotection reaction.
References
Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Lys(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides have emerged as a significant class of molecules in drug development, diagnostics, and biomaterials. Their unique architecture, featuring multiple peptide chains radiating from a central core, imparts several advantageous properties compared to their linear counterparts. These include enhanced enzymatic stability, increased binding avidity to biological targets, and improved pharmacokinetic profiles. The synthesis of well-defined, unsymmetrical branched peptides is reliably achieved using solid-phase peptide synthesis (SPPS) with the orthogonally protected amino acid, Fmoc-Lys(Dde)-OH.
The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine allows for the stepwise elongation of the primary peptide chain, while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amine of the lysine side chain provides a stable, yet selectively cleavable, protecting group. This orthogonality is the cornerstone of this synthetic strategy, as the Dde group is stable to the basic conditions required for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild hydrazinolysis conditions.[1] This allows for the on-resin synthesis of a secondary peptide chain from the lysine side chain, yielding a precisely defined branched structure.
Recent advancements, particularly the use of microwave-assisted solid-phase peptide synthesis (MW-SPPS), have significantly accelerated the synthesis of these complex molecules, reducing synthesis times from days to hours while often improving the purity of the crude product.[2][3]
Applications of Branched Peptides
The versatility of branched peptides has led to their application in a wide array of biomedical fields:
-
Drug Development: Branched peptides can exhibit enhanced stability, solubility, and bioavailability.[4] Their multivalent nature can lead to increased potency and selectivity for therapeutic targets.
-
Vaccine Development: Multiple antigenic peptides (MAPs), a form of symmetrically branched peptides, can present multiple copies of an epitope, eliciting a stronger immune response.[4]
-
Biomaterials: The self-assembly properties of certain branched peptides can be exploited to create nanofibers and hydrogels for tissue engineering and drug delivery applications.
-
Diagnostics and Imaging: Branched peptides can be functionalized with imaging agents or labels for use as diagnostic probes. The synthesis of a dual-functional fluorogenic cancer imaging probe is one such example.[5]
Data Presentation: Synthesis of Branched Peptides
The following tables summarize quantitative data from the synthesis of various branched peptides using this compound, highlighting the efficiency of microwave-assisted methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional SPPS for Branched Peptide Synthesis
| Branched Peptide | Synthesis Method | Synthesis Time (hours) | Crude Purity (%) | Reference |
| Lactoferricin-Lactoferrampin Chimera | Microwave-Assisted | < 5 | 77 | [2] |
| Histone H2B (118-126) - Ubiquitin (47-76) | Microwave-Assisted | < 5 | 75 | [2] |
| Tetra-branched Antifreeze Peptide Analogue | Microwave-Assisted | < 5 | 71 | [2] |
| "Difficult" Linear Peptide (Control) | Conventional | > 40 | Very Low | [6][7] |
| "Difficult" Linear Peptide (Control) | Microwave-Assisted | Significantly Reduced | Improved | [6][7] |
Table 2: Examples of Reagents and Conditions for Branched Peptide Synthesis
| Step | Reagent/Condition | Typical Concentration/Parameters | Notes |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Standard for Fmoc-SPPS. |
| Amino Acid Coupling | Fmoc-amino acid, DIC, Oxyma Pure in DMF | 5-fold excess of amino acid, 1.0 M DIC, 1.0 M Oxyma | Example of a common coupling cocktail.[2] |
| Fmoc-amino acid, HBTU, DIEA in DMF | 4-fold excess of reagents | Another widely used coupling method. | |
| Dde Deprotection | Hydrazine monohydrate in DMF | 2-5% (v/v) | Mild and selective for Dde removal.[2][5] |
| Cleavage from Resin | TFA/H₂O/TIS/DODT | 92.5:2.5:2.5:2.5 (v/v/v/v) | A common cleavage cocktail with scavengers.[2] |
Experimental Protocols
The following are detailed protocols for the key stages in the synthesis of a branched peptide using this compound on a solid support.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature (or for 5-15 minutes with microwave irradiation at a controlled temperature).
-
To incorporate the branching point, use this compound in the desired position in the sequence.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain.
Protocol 2: On-Resin Dde Deprotection
-
Resin Preparation: After the completion of the main chain synthesis, wash the peptide-resin with DMF.
-
Dde Removal: Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. Agitate the reaction mixture for 3-5 minutes. Repeat this treatment 2-3 times to ensure complete deprotection.[2][5]
-
Washing: Wash the resin extensively with DMF (7-10 times) to remove all traces of hydrazine and the cleaved Dde-adduct.
Protocol 3: Synthesis of the Peptide Branch
-
Amino Acid Coupling (Branch): Following Dde deprotection and washing, the newly liberated ε-amino group of the lysine is ready for the synthesis of the branch.
-
Repeat Synthesis Cycle: Follow the steps outlined in Protocol 1 (steps 4-6) to build the peptide branch sequence from the lysine side chain.
Protocol 4: Cleavage and Deprotection
-
Resin Preparation: After the completion of the branched peptide synthesis, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.[9] The specific scavengers should be chosen based on the peptide sequence.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Purification and Characterization
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water, both containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the branched peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of branched peptides using this compound.
Representative Signaling Pathway for Branched Peptide Targeting
Branched peptides can be designed as inhibitors or modulators of key cellular signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt/mTOR pathway, a potential target for branched peptide inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Verification [merel.si]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Strategic Application of Fmoc-Lys(Dde)-OH in the Synthesis of Cyclic Peptides: A Detailed Guide
Fmoc-Lys(Dde)-OH, a cornerstone of modern peptide chemistry, offers a robust and versatile tool for the construction of complex peptide architectures, particularly cyclic peptides. Its utility lies in the orthogonal nature of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which remains stable under the basic conditions used for Fmoc removal, yet can be selectively cleaved under mild conditions. This allows for site-specific modification of the lysine side chain, a critical step in the formation of lactam bridges for peptide cyclization.
This application note provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in the preparation of cyclic peptides via solid-phase peptide synthesis (SPPS).
Principle of Orthogonal Protection
In the context of SPPS, an orthogonal protection strategy involves the use of multiple protecting groups, each removable under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1] The Fmoc/tBu strategy is a common approach, where the N-terminal α-amino group is protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu).
This compound introduces a third layer of orthogonality. The Dde group, protecting the ε-amino group of lysine, is resistant to both the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage and deprotection of tBu-based side-chain protecting groups. This unique stability allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other protecting groups are intact. This exposed ε-amino group can then react with a deprotected C-terminal carboxylic acid to form a cyclic lactam bridge.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a cyclic peptide using this compound on a solid support.
Linear Peptide Synthesis using Fmoc-SPPS
The linear peptide is assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis.[2] this compound is incorporated at the desired position in the peptide sequence.
Protocol:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including this compound) with a coupling reagent such as HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat steps 2-5 for each amino acid in the sequence.
Selective Dde Deprotection
Once the linear peptide chain is assembled, the Dde group on the lysine side chain is selectively removed to expose the ε-amino group for cyclization.[3][4] The most common method involves treatment with a dilute solution of hydrazine in DMF.[5][6]
Protocol:
-
Washing: Wash the peptide-resin with DMF (3-5 times).
-
Dde Removal: Treat the resin with a 2% (v/v) solution of hydrazine monohydrate in DMF. The reaction is typically carried out for 3-15 minutes and can be repeated to ensure complete deprotection.[5][6]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.
Note: Hydrazine can also remove the N-terminal Fmoc group. If N-terminal modification is not desired prior to cyclization, the Fmoc group should be removed in the same step or in a subsequent standard piperidine treatment.
On-Resin Cyclization
With the N-terminal α-amino group and the lysine ε-amino group deprotected, the peptide is ready for head-to-side-chain cyclization. This is achieved by activating the C-terminal carboxylic acid (which is still attached to the resin linker) and allowing it to react with the lysine side-chain amine.
Protocol:
-
N-terminal Fmoc Deprotection: If not already removed, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin with DMF (3-5 times).
-
Cyclization:
-
Swell the resin in a suitable solvent mixture, such as DMF/DCM.
-
Add a coupling cocktail, for example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA.
-
Allow the reaction to proceed for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.[7]
-
-
Washing: Wash the resin with DMF and then dichloromethane (DCM).
Cleavage and Final Deprotection
The final step involves cleaving the cyclic peptide from the resin and removing any remaining side-chain protecting groups.
Protocol:
-
Washing: Wash the resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.
-
Peptide Precipitation: After 2-3 hours, filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Dde Deprotection Conditions
| Reagent | Solvent | Concentration | Reaction Time | Notes |
| Hydrazine monohydrate | DMF | 2% (v/v) | 3-15 minutes (repeated 2-3 times) | Most common method; can also remove Fmoc group.[5][6] |
| Hydroxylamine hydrochloride/imidazole | NMP | 1.3:1 molar ratio | 1-3 hours | Offers better orthogonality with the Fmoc group. |
Table 2: Common On-Resin Cyclization Conditions
| Coupling Reagent | Base | Solvent | Reaction Time |
| PyBOP | DIPEA | DMF/DCM | 12-24 hours |
| HBTU/HOBt | DIPEA or NMM | DMF | 4-24 hours |
| DIC/Oxyma | Collidine | DMF | 12-24 hours |
Visualizations
Caption: Structure of this compound.
Caption: Workflow for cyclic peptide synthesis.
Caption: Orthogonal protection strategy logic.
Conclusion
The use of this compound is a powerful and reliable strategy for the synthesis of cyclic peptides. The orthogonality of the Dde group allows for the selective deprotection of the lysine side chain, enabling efficient on-resin cyclization. The protocols and data presented here provide a solid foundation for researchers to successfully implement this methodology in their own peptide synthesis workflows, facilitating the development of novel cyclic peptides for therapeutic and research applications.
References
Application Notes and Protocols: Site-Specific Peptide Modification with Fmoc-Lys(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), branched peptides for vaccine development, and fluorescently labeled probes for diagnostics.[1][2][3] The use of orthogonally protected amino acids is central to these strategies.[4] Fmoc-Lys(Dde)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) that allows for the precise modification of a lysine residue's side chain.[1][5]
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the ε-amino group of lysine.[1] It is stable to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during peptide chain elongation, and also stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin.[6] This orthogonality allows for the selective deprotection of the Dde group at a desired step in the synthesis, revealing a free amine for subsequent modification.[1][4] The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group, a more sterically hindered version of Dde, offers enhanced stability and reduced risk of migration during synthesis.[6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in site-specific peptide modification.
Key Applications
-
Synthesis of Branched and Di-Epitopic Peptides: Create peptides with multiple antigenic determinants for vaccine development or multivalent ligands for enhanced receptor binding.[1][8]
-
Peptide Labeling: Site-specifically attach fluorescent dyes, biotin, or other reporter molecules for use in diagnostics and molecular imaging.[2]
-
Peptide-Drug Conjugates (PDCs): Conjugate cytotoxic drugs or other therapeutic agents to a specific site on a peptide backbone.
-
Cyclic Peptides: Form cyclic structures through the lysine side chain to enhance peptide stability and bioactivity.[5]
Data Presentation
Table 1: Comparison of Dde/ivDde Deprotection Conditions
| Deprotection Reagent | Concentration & Conditions | Reaction Time | Deprotection Efficiency | Notes & Considerations |
| Hydrazine Monohydrate | 2% in DMF | 3 x 3 minutes | Moderate to High | Standard method. May also remove Fmoc groups. N-terminus should be Boc-protected if deprotection is performed before synthesis is complete.[7][9] |
| Hydrazine Monohydrate | 4% in DMF | 3 x 3 minutes | High to Near-Complete | More effective for stubborn or aggregated sequences.[10] |
| Hydroxylamine HCl / Imidazole | 1.3:1 molar ratio in NMP | 1-3 hours | High | Offers full orthogonality with the Fmoc group, allowing Dde removal without affecting N-terminal protection.[4][11] |
Note: Deprotection efficiency can be sequence-dependent and may be affected by peptide aggregation on the resin. Optimization may be required for specific sequences.[6]
Table 2: Typical Yields for Site-Specific Bioconjugation
| Modification Type | Label/Molecule | Coupling Chemistry | Typical Yield | Reference |
| Biotinylation | Biotin-NHS ester | Amide bond formation | High | [2] |
| Fluorescent Labeling | Fluorescein-NHS ester | Amide bond formation | High | [2] |
| Peptide Branching | Fmoc-amino acid | Peptide bond formation | Good to High | [8] |
Note: Yields are dependent on the specific reagents, coupling efficiency, and purification methods.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the general steps for incorporating this compound into a peptide sequence using manual Fmoc-SPPS.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, the coupling step should be repeated.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Dde Group Deprotection
This protocol outlines two common methods for the selective removal of the Dde protecting group while the peptide remains attached to the solid support.
Method A: Hydrazine Deprotection
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 2% hydrazine/DMF solution to the resin.
-
Agitate for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 2-4 two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The resin is now ready for the site-specific modification of the deprotected lysine side chain.
Note: Hydrazine can also remove the Fmoc group. If the N-terminus needs to remain protected, it should be protected with a Boc group prior to Dde removal.[7]
Method B: Hydroxylamine Deprotection (for full orthogonality with Fmoc)
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
-
DMF
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (e.g., 0.1 M) and imidazole (e.g., 0.075 M) in NMP.
-
Wash the peptide-resin with DMF (3 times).
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate for 1-3 hours at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
The resin is now ready for site-specific modification.
Protocol 3: Site-Specific Labeling with an NHS-Ester Dye
This protocol describes the coupling of an amine-reactive fluorescent dye to the deprotected lysine side chain.
Materials:
-
Peptide-resin with a deprotected Lys side chain
-
NHS-ester of the desired dye (e.g., Fluorescein-NHS, Biotin-NHS)
-
DMF
-
DIPEA
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
In a separate vial, dissolve the NHS-ester dye (2-3 equivalents relative to resin loading) in DMF.
-
Add DIPEA (4-6 eq.) to the dye solution.
-
Add the dye solution to the resin.
-
Agitate the reaction mixture in the dark for 2-4 hours at room temperature.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).
-
The labeled peptide is now ready for final cleavage from the resin.
Protocol 4: Final Cleavage and Purification
Materials:
-
Labeled peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Acetonitrile/water with 0.1% TFA (for HPLC)
Procedure:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Orthogonal protection and deprotection strategy using this compound.
Caption: General experimental workflow for site-specific peptide modification.
Caption: Logical flow of site-specific modification at the lysine side chain.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 7. peptide.com [peptide.com]
- 8. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
The Versatility of Fmoc-Lys(Dde)-OH in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Lys(Dde)-OH, a strategically protected lysine derivative, has become an indispensable tool in the field of drug discovery, particularly in the realm of peptide-based therapeutics. Its unique orthogonal protection scheme, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amino group, allows for precise, site-specific modifications of peptide chains. This capability is crucial for the development of complex and highly functionalized peptide drugs with enhanced therapeutic properties.
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of drug discovery, including the synthesis of branched peptides, cyclic peptides, and labeled peptides for diagnostic and targeted drug delivery applications.
Key Applications in Drug Discovery
The orthogonal nature of the Dde protecting group, which can be selectively removed without affecting the Fmoc group or acid-labile side-chain protecting groups, is the cornerstone of its utility.[1][2] This allows for the on-resin modification of the lysine side chain at any point during solid-phase peptide synthesis (SPPS).
1. Synthesis of Branched and Multi-Antigenic Peptides (MAPs): this compound is instrumental in the construction of branched peptides, where additional peptide chains or other moieties can be grown from the lysine side chain.[2] This is particularly valuable in vaccine development for the creation of multi-antigenic peptides (MAPs), which can present multiple copies of an epitope to the immune system, and in the synthesis of peptide-drug conjugates.[2]
2. Site-Specific Labeling: The selective deprotection of the Dde group provides a unique handle for the site-specific attachment of various labels, including fluorescent dyes (e.g., FITC), biotin, and radioligands.[3] This is critical for creating diagnostic probes, imaging agents, and for studying peptide trafficking and receptor binding.
3. Peptide Cyclization: Cyclization is a common strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of peptide drugs. This compound facilitates side-chain-to-side-chain or side-chain-to-terminus cyclization, where the deprotected lysine side chain forms a lactam bridge with a corresponding carboxylic acid group on the peptide.[4]
4. Synthesis of Acylated Peptides (Liraglutide): A prominent example of this compound's application is in the synthesis of the glucagon-like peptide-1 (GLP-1) receptor agonist, Liraglutide. In this case, the lysine side chain is acylated with a palmitic acid moiety via a glutamic acid spacer, a modification that extends the drug's half-life. The Dde group enables the selective deprotection of the lysine side chain for this specific modification.[5][6]
Quantitative Data Presentation
The following table summarizes typical yields and purities achieved in various applications utilizing this compound. It is important to note that these values can vary significantly depending on the peptide sequence, coupling efficiency, and purification methods.
| Application | Peptide/Molecule | Synthesis Method | Typical Crude Purity (%) | Typical Overall Yield (%) | Reference(s) |
| Branched Peptide | Lactoferricin-Lactoferrampin Chimera | Microwave-Assisted SPPS | 77 | Not Reported | [7] |
| Branched Peptide | Histone H2B-Ubiquitin Conjugate | Microwave-Assisted SPPS | 75 | Not Reported | [7] |
| Branched Peptide | Tetra-branched Antifreeze Peptide Analog | Microwave-Assisted SPPS | 71 | Not Reported | [7] |
| Acylated Peptide | Liraglutide | Solid-Phase Peptide Synthesis | Not specified | 45 (crude) | [6] |
| Labeled Peptide | Biotinylated Peptides | Solid-Phase Peptide Synthesis | Generally high | Generally high | [8][9] |
Experimental Protocols
Herein are detailed protocols for the key applications of this compound. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and desired modification.
Protocol 1: Selective Deprotection of the Dde Group
This protocol describes the on-resin removal of the Dde protecting group from the lysine side chain.
Materials:
-
Peptide-resin containing this compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 3-5 minutes.
-
Drain the hydrazine solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The resin is now ready for the subsequent coupling reaction on the deprotected lysine side chain.
Protocol 2: Synthesis of a Branched Peptide (General Workflow)
This protocol outlines the general steps for synthesizing a branched peptide using this compound.
Workflow:
Caption: Workflow for Branched Peptide Synthesis.
Procedure:
-
Main Chain Synthesis: Assemble the main peptide chain on a suitable solid support using standard Fmoc-SPPS chemistry. Incorporate this compound at the desired branching point.
-
Dde Deprotection: Once the main chain is assembled, selectively remove the Dde group from the lysine side chain as described in Protocol 1 .
-
Branch Chain Synthesis: Synthesize the branch peptide chain on the now-free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
-
Final Cleavage and Deprotection: After the completion of the branch chain synthesis, cleave the peptide from the resin and remove all remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Synthesis of a Site-Specifically Labeled Peptide (e.g., Biotinylation)
This protocol provides a method for labeling a peptide with biotin on the lysine side chain.
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence on a solid support using Fmoc-SPPS, incorporating this compound at the desired labeling site.
-
Dde Deprotection: Selectively remove the Dde group following Protocol 1 .
-
Biotin Coupling: a. Prepare a solution of biotin (e.g., 5-10 equivalents relative to the resin loading) in a suitable solvent like DMF or a DMF/DMSO mixture. b. Activate the biotin using a coupling agent such as HBTU/DIEA or HATU/DIPEA. c. Add the activated biotin solution to the resin and shake at room temperature for 2-4 hours, or until the coupling is complete (monitor with a ninhydrin test).
-
Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM).
-
Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the labeled peptide by RP-HPLC.
Protocol 4: On-Resin Side-Chain to Side-Chain Cyclization
This protocol outlines a general procedure for creating a cyclic peptide through a lactam bridge between a lysine side chain and an acidic amino acid side chain (e.g., Asp or Glu).
Workflow:
Caption: Workflow for On-Resin Peptide Cyclization.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide precursor on a solid support. Incorporate this compound and an orthogonally protected acidic amino acid, such as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, at the desired positions for cyclization. The allyl (All) protecting group is orthogonal to both Fmoc and Dde.
-
Selective Deprotection: a. Remove the allyl protecting group from the Asp or Glu side chain using a palladium catalyst (e.g., Pd(PPh₃)₄). b. Subsequently, remove the Dde group from the lysine side chain as described in Protocol 1 .
-
On-Resin Cyclization: a. Add a solution of a coupling agent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or DIPEA) in DMF to the resin. b. Allow the cyclization reaction to proceed at room temperature for several hours to overnight. Monitor the reaction for completion.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
-
Purification: Purify the final cyclic peptide by RP-HPLC.
Biological Application Example: GLP-1 Receptor Signaling Pathway
Peptides synthesized using this compound, such as the GLP-1 receptor agonist Liraglutide, play a crucial role in managing type 2 diabetes. GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion from pancreatic β-cells.[8]
GLP-1 Receptor Signaling Pathway:
Caption: GLP-1 Receptor Signaling Pathway.
Upon binding of a GLP-1 agonist to its receptor on pancreatic β-cells, a cascade of intracellular events is initiated.[10] The activated receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[11] Both PKA and Epac2 contribute to the mobilization of intracellular calcium and promote the exocytosis of insulin-containing vesicles, resulting in enhanced glucose-dependent insulin secretion.[10][11]
Conclusion
This compound is a powerful and versatile building block that has significantly advanced the field of peptide-based drug discovery. Its unique orthogonal protection strategy enables the synthesis of complex, site-specifically modified peptides that would be challenging or impossible to create using other methods. The ability to generate branched, cyclic, and labeled peptides with high precision allows for the fine-tuning of their pharmacological properties, leading to the development of more potent, stable, and targeted therapeutics. The protocols and data presented here provide a framework for researchers to leverage the full potential of this compound in their drug discovery and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vectormine.com [vectormine.com]
- 3. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 7. Bot Verification [merel.si]
- 8. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 9. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Lys(Dde)-OH in Peptide Labeling and Tagging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Dde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), enabling the site-specific labeling and tagging of peptides.[1][2][3] Its utility lies in the orthogonal protection strategy afforded by the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group on the ε-amine of the lysine side chain. This allows for the selective deprotection of the lysine side chain for modification while the peptide remains attached to the resin and other protecting groups are intact.[4] This methodology is instrumental in the synthesis of a wide array of modified peptides, including those with fluorescent labels, biotin tags, and other moieties for applications in drug development, diagnostics, and fundamental research.[1][2]
Core Advantages of the Fmoc/Dde Strategy
The primary advantage of using this compound is the concept of orthogonal protection . The Fmoc group is labile to basic conditions (e.g., piperidine), while the Dde group is stable to these conditions but can be selectively removed using a dilute solution of hydrazine or hydroxylamine.[4][5] This orthogonality provides precise control over the synthesis of complex peptides, allowing for:
-
Site-specific labeling: Attachment of probes, dyes, or tags to a specific lysine residue within a peptide sequence.[1][2]
-
Synthesis of branched peptides: The deprotected lysine side chain can serve as an anchor point for the synthesis of a second peptide chain.
-
Preparation of cyclic peptides: Cyclization can be achieved through the lysine side chain.
-
Development of peptide-drug conjugates: Payloads can be attached to a specific site on a peptide carrier.
Data Presentation: Efficiency of Dde Deprotection and Labeling
The efficiency of Dde group removal and subsequent labeling is generally high, though it can be influenced by the peptide sequence and the specific label being attached. The following table summarizes typical observations and reported efficiencies.
| Step | Reagents | Typical Conditions | Reported Efficiency/Yield | Reference |
| Dde Deprotection | 2% Hydrazine in DMF | Room temperature, 3 x 3-10 minutes | High, often near-quantitative removal. | [6] |
| Dde Deprotection | Hydroxylamine hydrochloride/imidazole in NMP | Room temperature, 30-60 minutes | High, provides full orthogonality with Fmoc. | [4] |
| Biotinylation | Biotin, HBTU/HOBt, DIEA in DMF/DMSO | Room temperature, overnight | Generally gives the highest yields compared to other biotinylation strategies. | [1][2][3] |
| Fluorescent Labeling (FAM) | FAM, EDC, PFP, DIPEA | Room temperature, 1 hour | A yield of 44% was reported for a specific ATCUN peptide. | [7] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Dde Group using Hydrazine
This protocol describes the removal of the Dde protecting group from a lysine side chain on a peptide-resin using a hydrazine solution.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
Deprotection Reaction: a. Drain the DMF from the swollen resin. b. Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin). c. Agitate the mixture gently at room temperature for 3-5 minutes.[2] d. Drain the deprotection solution. e. Repeat steps 3b-3d two more times for a total of three treatments.[4]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine and the cleaved Dde-adduct.
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.
Protocol 2: Selective Deprotection of the Dde Group using Hydroxylamine
This method offers an alternative to hydrazine and is reported to provide complete orthogonality with the Fmoc group.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Preparation of Deprotection Solution: a. Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[4]
-
Deprotection Reaction: a. Drain the NMP from the swollen resin. b. Add the hydroxylamine/imidazole solution to the resin. c. Agitate the mixture gently at room temperature for 30-60 minutes.[4]
-
Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with NMP (3-5 times). c. Wash the resin with DMF (3-5 times) to prepare for the next step.
-
Confirmation of Deprotection (Optional): Confirm the removal of the Dde group by cleaving a small amount of resin and analyzing via mass spectrometry.
Protocol 3: On-Resin Biotinylation of Lysine Side Chain
This protocol details the coupling of biotin to the deprotected lysine side chain.
Materials:
-
Peptide-resin with a deprotected lysine side chain (from Protocol 1 or 2)
-
Biotin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
-
DMSO (Dimethyl sulfoxide)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Prepare the Resin: Ensure the resin from the Dde deprotection step is well-washed with DMF.
-
Prepare the Biotin Solution: a. Dissolve a 10-fold molar excess of biotin (relative to the resin substitution) in a 1:1 mixture of DMF:DMSO.[2] Warming and vortexing may be necessary to fully dissolve the biotin.[2]
-
Activate the Biotin: a. To the dissolved biotin, add HBTU/HOBt (e.g., 0.45 M solution in DMF, 2.1 equivalents) followed by DIPEA (0.3 equivalents).[2] b. Allow the activation to proceed for a few minutes until the solution is clear.
-
Coupling Reaction: a. Add the activated biotin solution to the peptide-resin. b. Agitate the mixture at room temperature. The reaction can be monitored using the Kaiser test. For complete coupling, the reaction may be left overnight.[2][8]
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF:DMSO (1:1, 3 times).[2] c. Wash with DMF (3 times). d. Wash with Dichloromethane (DCM, 3 times). e. Dry the resin under vacuum.
-
Cleavage and Deprotection: The biotinylated peptide can now be cleaved from the resin and globally deprotected using standard procedures (e.g., with Reagent K).[2]
Protocol 4: On-Resin Fluorescent Labeling of Lysine Side Chain
This protocol provides a general method for coupling a fluorescent dye with a carboxylic acid moiety to the deprotected lysine side chain.
Materials:
-
Peptide-resin with a deprotected lysine side chain (from Protocol 1 or 2)
-
Fluorescent dye with a carboxylic acid functional group (e.g., FAM, TAMRA)
-
Coupling reagents (e.g., HATU, HBTU, or EDC/PFP)
-
DIPEA
-
DMF
-
Reaction vessel for solid-phase synthesis (protect from light if the dye is light-sensitive)
Procedure:
-
Prepare the Resin: Ensure the resin from the Dde deprotection step is well-washed with DMF.
-
Prepare the Dye Solution: a. Dissolve the fluorescent dye (4 equivalents relative to resin substitution) in DMF.
-
Activate the Dye: a. Method A (HATU/HBTU): Add HATU or HBTU (4 equivalents) and DIPEA (8 equivalents) to the dye solution.[7] Allow to pre-activate for a few minutes. b. Method B (EDC/PFP): Add EDC (4 equivalents) and PFP (pentafluorophenol, 4 equivalents) to the dye solution and allow it to pre-activate for 30 minutes before adding DIPEA (8 equivalents).[7]
-
Coupling Reaction: a. Add the activated dye solution to the peptide-resin. b. Agitate the mixture at room temperature, protected from light. The reaction time can vary from 1 hour to overnight depending on the dye and peptide sequence. Double coupling may be necessary for low-efficiency reactions.[7]
-
Washing: a. Drain the coupling solution. b. Wash the resin extensively with DMF until the filtrate is colorless. c. Wash with DCM (3 times). d. Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[7]
Conclusion
The use of this compound is a powerful and versatile strategy in solid-phase peptide synthesis for the production of site-specifically labeled and modified peptides. The orthogonal nature of the Dde protecting group allows for its selective removal without affecting other protecting groups, enabling a wide range of modifications on the lysine side chain. The protocols provided herein offer robust methods for the deprotection of the Dde group and the subsequent on-resin labeling with biotin or fluorescent dyes, facilitating the synthesis of complex and functionalized peptides for advanced research and therapeutic development.
References
- 1. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. This compound Novabiochem 150629-67-7 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Lys(Dde)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Lys(Dde)-OH in Fmoc solid-phase peptide synthesis (SPPS). This lysine derivative is a critical tool for the synthesis of complex peptides, enabling site-specific modifications, branching, and the creation of peptide conjugates.[1][2][3]
Introduction to Orthogonal Protection using this compound
In Fmoc-based SPPS, the α-amino group of amino acids is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while side chains are protected by acid-labile groups (e.g., tBu, Trt).[4][5] The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group for the ε-amino group of lysine. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., TFA), but can be selectively removed using dilute hydrazine or hydroxylamine.[1] This orthogonality is the key to its utility, allowing for specific modifications at the lysine side chain while the peptide remains attached to the solid support.[2]
Key Applications:
-
Branched Peptides: By selectively deprotecting the lysine side chain, a second peptide chain can be synthesized, which is crucial for creating multi-antigenic peptides (MAPs) for vaccine development.[1][2]
-
Peptide Conjugation: The exposed ε-amino group can be used for the site-specific attachment of molecules such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains.[2]
-
Cyclic Peptides: this compound can be used in combination with other orthogonally protected amino acids to create complex cyclic structures.
Experimental Protocols
The following are generalized protocols for the use of this compound in manual or automated Fmoc SPPS. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
2.1. Resin Preparation and First Amino Acid Coupling
This protocol assumes the use of a pre-loaded Wang or Rink Amide resin. If starting with a non-loaded resin, standard protocols for resin loading should be followed.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% (v/v) piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
2.2. Standard Amino Acid Coupling Cycle
This cycle is repeated for each amino acid in the peptide sequence, including this compound.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-4.8 equivalents), and an additive like HOBt (3-4.8 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in section 2.1.
2.3. Selective Dde Deprotection
Once this compound has been incorporated into the peptide chain and the synthesis of the main chain is complete or paused at the desired point, the Dde group can be selectively removed.
-
Resin Preparation: Ensure the N-terminal α-amino group is protected with Fmoc. Wash the peptide-resin with DMF (3-5 times).
-
Dde Removal: Treat the resin with a solution of 2-10% hydrazine hydrate in DMF. The reaction time can vary from 3 to 15 minutes and may need to be repeated.[6][7] Alternatively, a milder condition using hydroxylamine can be employed for complete orthogonality with the Fmoc group.[1][8][9]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove the deprotection reagents and the cleaved Dde group. The resin is now ready for side-chain modification.
2.4. Side-Chain Modification
With the ε-amino group of lysine now free, various modifications can be performed. The example below is for coupling another amino acid to create a branched peptide.
-
Coupling: Perform a standard amino acid coupling cycle as described in section 2.2 to attach the desired Fmoc-amino acid to the lysine side chain.
-
Chain Elongation: Continue with standard SPPS cycles to elongate the branch chain.
2.5. Final Cleavage and Deprotection
After the complete peptide has been synthesized, it is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Resin Preparation:
-
Perform a final Fmoc deprotection if the N-terminus is to be a free amine.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail. The composition of the cocktail depends on the amino acids present in the peptide.[10][11] A common general-purpose cocktail is Reagent K. The cleavage reaction is typically carried out for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Dde Deprotection Conditions
| Reagent | Concentration | Solvent | Reaction Time | Repetitions | Notes |
| Hydrazine Hydrate | 2% (v/v) | DMF | 3-15 min | 2-4 | Standard condition. May cause some Fmoc group removal.[6][7][12] |
| Hydrazine Hydrate | 10% (v/v) | DMF | Not specified | Not specified | Used for difficult Dde removal. |
| Hydroxylamine HCl & Imidazole | 1.8 mM NH₂OH·HCl, 1.4 mM Imidazole | NMP:CH₂Cl₂ (5:1) | 3 hours | 1 | Offers better orthogonality with the Fmoc group.[9][13] |
Table 2: Common Cleavage Cocktails for Final Deprotection
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A versatile cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Useful when trityl-based protecting groups are present. Does not contain odorous thiols.[10] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues.[14] |
| TFA/TIPS/H₂O | 95:2.5:2.5 | A general, non-malodorous cleavage cocktail suitable for many sequences without sensitive residues. |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Visualizations
Diagram 1: General Workflow of Fmoc SPPS with this compound
Caption: General workflow for SPPS using this compound.
Diagram 2: Orthogonal Deprotection and Side-Chain Modification
Caption: Selective Dde deprotection and subsequent side-chain modification.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Lys(Dde)-OH in the Synthesis of Multi-Antigenic Peptides (MAPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-Antigenic Peptides (MAPs) are branched macromolecules that present multiple copies of a peptide epitope, thereby significantly enhancing their immunogenicity compared to the corresponding monomeric peptides. This property makes them powerful tools in vaccine development, diagnostics, and immunological research. The synthesis of MAPs often relies on a core matrix, typically built from lysine residues, from which multiple peptide chains are extended. A key challenge in MAP synthesis is the precise control over the sequential assembly of different peptide epitopes on the lysine core. Fmoc-Lys(Dde)-OH is a cornerstone reagent that addresses this challenge through its orthogonal protection strategy, enabling the site-specific elaboration of peptide chains.
This compound is a lysine derivative where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is protected by the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.[1] This dual protection allows for the selective deprotection of either the α-amino group for linear peptide chain elongation or the ε-amino group for branching, without affecting the other.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of MAPs.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-lysine |
| Molecular Formula | C₃₁H₃₆N₂O₆ |
| Molecular Weight | 532.63 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | -20°C |
Orthogonal Protection Strategy
The utility of this compound in MAP synthesis stems from the orthogonal nature of the Fmoc and Dde protecting groups. The Fmoc group is readily cleaved by a secondary amine base, typically 20% piperidine in DMF, allowing for the stepwise addition of amino acids to the growing peptide chain.[1] In contrast, the Dde group is stable to these basic conditions but can be selectively removed by treatment with a dilute solution of hydrazine (typically 2% in DMF) or hydroxylamine.[1][2] This orthogonality is the key to constructing well-defined branched peptides.[1]
Experimental Protocols
The following protocols provide a general guideline for the synthesis of a tetravalent MAP using this compound on a solid support. These protocols can be adapted for the synthesis of MAPs with varying numbers of branches and different peptide sequences.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Piperidine
-
Hydrazine monohydrate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if cysteine is present)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
Protocol 1: Solid-Phase Synthesis of a Tetravalent MAP
This protocol outlines the manual synthesis of a tetravalent MAP on a 0.1 mmol scale.
-
Resin Swelling and Fmoc Deprotection:
-
Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF and add 5 mL of 20% piperidine in DMF.
-
Agitate the resin for 20 minutes to remove the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Synthesis of the First Epitope (on the linear chain):
-
Couple the desired Fmoc-amino acids sequentially using standard Fmoc-SPPS chemistry. For each coupling, use 4 equivalents of Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of Oxyma Pure in DMF.
-
After each coupling, wash the resin with DMF.
-
After the final amino acid of the first epitope is coupled, proceed to the branching step.
-
-
Incorporation of the Branching Lysine:
-
Couple this compound using the same coupling conditions as in step 2.
-
Wash the resin with DMF.
-
-
Synthesis of the Second Epitope (on the linear chain):
-
Perform Fmoc deprotection as described in step 1.
-
Couple the amino acids for the second epitope sequentially.
-
-
Selective Dde Deprotection:
-
Wash the resin with DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin and agitate for 3 minutes.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Synthesis of the Branched Peptide Chains:
-
The deprotection of the Dde group exposes two free ε-amino groups on the lysine residue.
-
Simultaneously couple the first amino acid of the branched epitope to both free amino groups using a 10-fold molar excess of the activated amino acid.
-
Continue the synthesis of the two branched peptide chains simultaneously using standard Fmoc-SPPS cycles.
-
-
Final Fmoc Deprotection:
-
After the final amino acid is coupled to all four chains, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Characterization of the MAP
-
Purification:
-
Dissolve the crude MAP in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the MAP by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure MAP.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
-
Characterization:
-
Confirm the identity of the purified MAP by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight.
-
Assess the purity of the MAP by analytical RP-HPLC (purity should typically be >95%).
-
Amino acid analysis can be performed to confirm the amino acid composition of the synthesized MAP.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of a tetravalent MAP. Actual values may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | The choice of resin loading can impact the efficiency of the synthesis. |
| Amino Acid Excess | 4 - 10 equivalents | Higher excess may be required for difficult couplings. |
| Coupling Time | 30 - 60 minutes | Can be monitored using a qualitative ninhydrin test. |
| Dde Deprotection Time | 3 x 3 minutes | With 2% hydrazine in DMF. |
| Crude Purity (by HPLC) | 50 - 80% | Highly dependent on the peptide sequence and length. |
| Final Yield (after purification) | 10 - 40% | Varies significantly based on the complexity of the MAP. |
Visualizations
Experimental Workflow for Tetravalent MAP Synthesis
Caption: Workflow for the synthesis of a tetravalent MAP.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Fmoc and Dde groups.
Application of MAPs in Vaccine Development Workflow
Caption: Role of MAPs in a vaccine development workflow.
Troubleshooting and Considerations
-
Dde Group Migration: In some cases, Dde group migration from the ε-amino group of lysine to an unprotected N-terminal α-amino group has been reported.[2] To minimize this, ensure complete coupling and consider using the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group, which is more stable.[2]
-
Incomplete Dde Deprotection: If Dde removal is sluggish, the reaction time with hydrazine can be extended, or fresh reagent can be used. Monitoring the deprotection reaction by a colorimetric test (e.g., chloranil test) can be beneficial.
-
Aggregation during Synthesis: MAPs, due to their high density of peptide chains, can be prone to aggregation on the solid support. Using resins with lower loading capacity or incorporating spacer residues like 6-aminohexanoic acid (Ahx) between the lysine core and the epitope can help mitigate this issue.
-
Purification Challenges: The purification of MAPs can be more challenging than that of linear peptides due to their size and potential for microheterogeneity. A shallow gradient during RP-HPLC purification is often necessary to achieve good separation.
Conclusion
This compound is an invaluable tool for the synthesis of complex, well-defined multi-antigenic peptides. Its orthogonal protection scheme provides the necessary control for the site-specific attachment and elongation of multiple peptide chains from a central core. The protocols and guidelines presented in this document offer a comprehensive resource for researchers and scientists in the fields of immunology, drug discovery, and vaccine development, enabling the rational design and synthesis of potent MAP-based immunogens and diagnostic reagents.
References
On-Resin Side Chain Modification Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for a variety of on-resin peptide side chain modification techniques. These methods are essential for the synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and conjugated moieties.
Introduction to On-Resin Modification
On-resin modification is a powerful strategy in solid-phase peptide synthesis (SPPS) that allows for the site-specific chemical alteration of amino acid side chains while the peptide is still attached to the solid support.[1][2] This approach offers several advantages over solution-phase modifications, including simplified purification of the final product and the ability to drive reactions to completion using excess reagents.[3] The key to successful on-resin modification lies in the use of orthogonal protecting groups, which can be selectively removed to unmask a specific functional group for modification without affecting other protecting groups or the peptide-resin linkage.[3][4]
This document outlines protocols for several key on-resin side chain modification techniques, including cyclization via amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), glycosylation, phosphorylation, and ubiquitination.
On-Resin Peptide Cyclization
Cyclic peptides often exhibit enhanced biological activity, stability, and cell permeability compared to their linear counterparts.[5] On-resin cyclization is an efficient method for producing these structures.
Side Chain-to-Side Chain Lactam Bridge Formation
This technique involves the formation of an amide bond between the side chains of an acidic amino acid (e.g., Aspartic Acid or Glutamic Acid) and a basic amino acid (e.g., Lysine or Ornithine).
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink amide resin) using standard Fmoc/tBu chemistry. Incorporate the amino acids that will form the cyclic bridge with orthogonal protecting groups on their side chains (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Mtt)-OH).[4]
-
Selective Deprotection of the Lysine Side Chain:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM to remove the Mtt group from the Lysine side chain.
-
Wash the resin thoroughly with DCM and dimethylformamide (DMF).
-
-
Selective Deprotection of the Aspartic Acid Side Chain:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature to remove the Allyl (OAll) group.[4]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.[4]
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of a coupling reagent (e.g., 5 equivalents of DIC/Oxyma) in DMF.[6]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours, depending on the sequence and coupling reagents).[6]
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Quantitative Data for On-Resin Lactam Bridge Formation
| Peptide Sequence | Cyclization Reagents | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Reference |
| cyclo(Asp-Gly-Lys-Gly) | DIC/Oxyma | 4 | >70 | ~65 | [6] |
| cyclo(Glu-Ala-Lys-Ala) | HATU/HOAt/DIEA | 2 | >80 | ~70 | [1] |
Workflow for On-Resin Lactam Bridge Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" provides a highly efficient and specific method for peptide cyclization by forming a stable triazole ring.[7][8]
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc/tBu chemistry. Incorporate an azide-containing amino acid (e.g., Fmoc-L-Azidohomoalanine) and an alkyne-containing amino acid (e.g., Fmoc-L-Propargylglycine) at the desired positions.
-
Resin Swelling and Degassing:
-
On-Resin Click Cyclization:
-
Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.[9]
-
Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.[9]
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of N,N-diisopropylethylamine (DIEA).[9]
-
Purge the reaction flask with nitrogen for 5 minutes.
-
Seal the flask and gently shake at room temperature for 16-18 hours.[9]
-
-
Washing:
-
Filter the resin.
-
Wash the resin 3 times with Isopropanol/DMSO (5:3 v/v), 3 times with DMF, and 3 times with DCM.[9]
-
Dry the resin in vacuo.
-
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Quantitative Data for On-Resin CuAAC Cyclization
| Peptide Type | Cyclization Conditions | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Reference |
| Head-to-tail cyclic peptide | 2 equiv CuI, 50 equiv DIEA | Overnight | - | 76 | [10] |
| Model peptide | CuBr, Ascorbic acid, 2,6-lutidine, DIEA in DMSO | 16-18 | High | High | [9] |
Workflow for On-Resin CuAAC Cyclization
On-Resin Glycosylation
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. On-resin glycosylation allows for the synthesis of well-defined glycopeptides.
-
Peptide Synthesis:
-
Selective Deprotection of the Aspartic Acid Side Chain:
-
Treat the resin-bound peptide with a solution to selectively remove the 2-phenylisopropyl (2PhiPr) group, for example, 1% TFA in DCM.
-
-
Preparation of Glycosylamine:
-
Prepare the desired oligosaccharide glycosylamine from the free reducing sugar.
-
-
On-Resin Glycosylamine Coupling:
-
Swell the deprotected peptide-resin in a suitable solvent (e.g., DMF).
-
In a separate vessel, dissolve the glycosylamine and a coupling reagent (e.g., HBTU/HOBt or PyAOP) in a minimal volume of DMF/DMSO.
-
Add the activated glycosylamine solution to the peptide-resin.
-
Allow the reaction to proceed at room temperature. The reaction time can vary depending on the size of the glycan.
-
-
Final Deprotection and Cleavage:
-
Purification:
-
Precipitate the crude glycopeptide with cold diethyl ether.
-
Purify the glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for On-Resin Glycosylation
| Peptide | Glycan | Coupling Reagent | Glycosylation Yield (%) | Reference |
| HIV-1 gp120 fragment | High mannose (Man₈GlcNAc₂) | PyAOP | >80 | [11] |
| Model Peptide | GlcNAc | HBTU/HOBt | ~90 | [11] |
Workflow for On-Resin Glycosylation
On-Resin Phosphorylation
Phosphorylation is a key post-translational modification that regulates numerous cellular processes. On-resin phosphorylation allows for the synthesis of phosphopeptides for use in signaling studies.
-
Peptide Synthesis:
-
Synthesize the peptide on a suitable resin using standard Fmoc chemistry, leaving the hydroxyl group of the Serine, Threonine, or Tyrosine residue to be phosphorylated unprotected.
-
-
On-Resin Phosphorylation (H-phosphonate method):
-
Swell the peptide-resin in a mixture of DCM/pyridine.
-
Add a solution of benzyl H-phosphonate (5 equivalents) activated with pivaloyl chloride (5 equivalents) in DCM/pyridine.[12]
-
Allow the reaction to proceed at room temperature.
-
Oxidize the resulting H-phosphonate diester to the phosphate triester using a solution of 1% iodine (w/v) in pyridine/H₂O (98/2).[12]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly.
-
Cleave the phosphopeptide from the resin and remove all protecting groups (including the benzyl groups on the phosphate) using neat TFA with scavengers (e.g., anisole and p-cresol).[12]
-
-
Purification:
-
Precipitate the peptide with cold diethyl ether.
-
Purify the phosphopeptide using RP-HPLC.
-
Quantitative Data for On-Resin Phosphorylation
| Peptide Sequence | Phosphorylation Method | Yield of Phosphopeptide (%) | Reference |
| SerValSerGlnAla | H-phosphonate | 83 | [12] |
| GGSA | Dibenzylphosphochloridate | Comparable to phosphoramidite | [13] |
| GGTA | Dibenzylphosphochloridate | Comparable to phosphoramidite | [13] |
Workflow for On-Resin Phosphorylation
On-Resin Ubiquitination
Ubiquitination is a post-translational modification where ubiquitin is attached to a substrate protein, often targeting it for degradation. The chemical synthesis of ubiquitinated peptides is crucial for studying the ubiquitin-proteasome system.
This protocol describes a general strategy for the chemical ligation of ubiquitin to a resin-bound peptide.
-
Peptide Synthesis:
-
Synthesize the target peptide on a resin that allows for the generation of a C-terminal thioester upon cleavage (e.g., a Dawson Dbz AM resin).
-
Incorporate an amino acid with a selectively deprotectable side chain (e.g., Lys(Dde)) at the desired ubiquitination site.
-
-
Selective Deprotection of Lysine:
-
Treat the resin with 2% hydrazine in DMF to remove the Dde protecting group from the Lysine side chain.
-
-
On-Resin Ligation of Ubiquitin:
-
Prepare a ubiquitin C-terminal thioester.
-
Couple the ubiquitin thioester to the deprotected lysine side chain on the resin-bound peptide. This can be achieved through native chemical ligation if a cysteine is engineered at the N-terminus of the ubiquitin variant.
-
-
Cleavage and Deprotection:
-
Cleave the ubiquitinated peptide from the resin and remove all remaining protecting groups with a suitable cleavage cocktail.
-
-
Purification:
-
Purify the ubiquitinated peptide by RP-HPLC.
-
Signaling Pathway for Protein Ubiquitination
References
- 1. academic.oup.com [academic.oup.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. bachem.com [bachem.com]
- 8. qyaobio.com [qyaobio.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. On-resin Convergent Synthesis of a Glycopeptide from HIV gp120 Containing a High Mannose N-linked Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Chemical phosphorylation of the peptides GGXA (X = S, T, Y): an evaluation of different chemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Dde group migration in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Dde group migration during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Dde group migration and why is it a problem?
A1: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group commonly used for the side-chain amino group of lysine and other amino acids in solid-phase peptide synthesis (SPPS). Dde group migration is an intramolecular or intermolecular transfer of the Dde group from its intended amino acid to another free amino group within the peptide sequence. This side reaction leads to the formation of undesired peptide impurities with the protecting group at the wrong position, complicating purification and reducing the yield of the target peptide.[1][2]
Q2: What is the underlying chemical mechanism of Dde group migration?
A2: Dde group migration occurs via a nucleophilic attack of a free amine (e.g., the ε-amino group of an unprotected lysine) on the Dde group of another residue.[2] This reaction is often accelerated during the piperidine-mediated removal of the N-terminal Fmoc protecting group.[2] The basic conditions facilitate the formation of an unstable adduct with piperidine, making the Dde group more susceptible to transfer.[2] Migration can also occur in the presence of dimethylformamide (DMF) alone through direct nucleophilic attack.[2]
Q3: Under which specific conditions is Dde migration most likely to occur?
A3: Dde migration is most frequently observed during the following steps of Fmoc-based solid-phase peptide synthesis:
-
Fmoc Deprotection: The use of piperidine to remove the Fmoc group is a major contributor to Dde migration.[2]
-
Washing Steps: Migration can also happen during washing steps subsequent to Fmoc deprotection.[2]
-
Presence of Free Amines: The presence of unprotected lysine residues or other primary amines in the peptide sequence provides a nucleophile for the migration to occur.[2]
-
Long Syntheses: Partial loss of the Dde group has been noted during the synthesis of long peptide sequences.
Troubleshooting Guide: Dde Group Migration
Problem: My mass spectrometry (MS) analysis shows a mass corresponding to my peptide plus a Dde group, but I suspect it has migrated to an incorrect position. Alternatively, I am observing a mixture of the desired peptide and an isomer with a protected amine.
This section will guide you through identifying and mitigating Dde group migration during your peptide synthesis experiments.
Issue 1: Suspected Dde Migration During Fmoc Deprotection
Q: My peptide sequence contains one or more Lys(Dde) residues and also other free amines (e.g., unprotected Lys). After synthesis, I am observing impurities that suggest Dde migration. How can I prevent this during Fmoc deprotection?
A: Dde migration is a known side reaction during piperidine-mediated Fmoc deprotection. To minimize this, consider the following strategies:
-
Strategy 1: Use a Milder Base for Fmoc Deprotection.
-
Recommendation: Replace piperidine with a 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) solution in DMF.[2] DBU is a non-nucleophilic base that rapidly removes the Fmoc group, reducing the contact time and the opportunity for Dde migration.[2][3]
-
Caution: DBU can promote other side reactions, such as aspartimide formation, if your sequence contains aspartic acid.[4]
-
-
Strategy 2: Reduce Fmoc Deprotection Time.
-
Recommendation: If using piperidine, minimize the deprotection time to the shortest duration necessary for complete Fmoc removal. For instance, using 2% DBU for a short reaction time (e.g., 3 x 3 minutes) has been shown to prevent Dde migration.[2]
-
Issue 2: Dde Group Instability in Long Peptide Sequences
Q: I am synthesizing a long peptide and notice a gradual loss of the Dde group or the appearance of migration-related impurities over many cycles. How can I improve the stability of the protecting group?
A: For long and complex peptide syntheses, the standard Dde group may not be sufficiently stable.
-
Recommendation: Utilize the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group. The ivDde group is significantly more robust and less prone to migration and premature loss during prolonged syntheses.[1]
Prevention Strategies: A Comparative Overview
The following table summarizes and compares the primary methods for preventing Dde group migration.
| Strategy | Description | Advantages | Disadvantages |
| Use of ivDde Protecting Group | The ivDde group is a more sterically hindered analogue of Dde. | Significantly reduces migration and premature loss, especially in long syntheses.[1] | Can be more difficult to remove than Dde, sometimes requiring harsher conditions or repeated treatments with hydrazine.[1] |
| Milder Fmoc Deprotection Conditions | Replace 20% piperidine in DMF with 2% DBU in DMF for Fmoc removal.[2] | Faster deprotection times can minimize the opportunity for Dde migration.[2][4] May reduce epimerization for certain residues compared to piperidine.[3] | DBU is a strong, non-nucleophilic base that can catalyze other side reactions like aspartimide formation.[4] |
| Alternative Dde Deprotection Reagent | Use a solution of hydroxylamine hydrochloride and imidazole in NMP instead of hydrazine for Dde removal.[5] | Offers complete orthogonality with the Fmoc group, meaning it will not remove the Fmoc group during Dde deprotection.[1] | Requires the preparation of a specific reagent mixture. |
Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU
Purpose: To remove the N-terminal Fmoc protecting group while minimizing the risk of Dde migration.
Reagents:
-
2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 2% DBU/DMF solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 two more times (for a total of 3 treatments).[2]
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Selective Removal of Dde/ivDde with Hydrazine
Purpose: To deprotect the Dde or ivDde group for subsequent side-chain modification.
Reagents:
-
2% (v/v) hydrazine monohydrate in DMF
-
DMF for washing
Procedure:
-
Ensure the N-terminus of the peptide is protected (e.g., with a Boc group if the final residue has been added) as hydrazine can also remove the Fmoc group.[1]
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 4-6 two more times (for a total of 3 treatments).
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Orthogonal Dde Deprotection with Hydroxylamine
Purpose: To selectively remove the Dde group without affecting the Fmoc group.
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[5]
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the hydroxylamine/imidazole solution in NMP to the resin.
-
Gently agitate the mixture at room temperature for 30-60 minutes.[5]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Chemistry and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing Hydrazine Deprotection of Fmoc-Lys(Dde)-OH
Welcome to the technical support center for the optimization of hydrazine deprotection of Fmoc-Lys(Dde)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this critical step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde deprotection using hydrazine?
A1: The standard method for removing the Dde protecting group involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] This procedure is typically repeated multiple times to ensure complete removal.
Q2: Why is my Dde deprotection incomplete?
A2: Incomplete Dde deprotection can be caused by several factors, including peptide aggregation, the location of the Lys(Dde) residue within the sequence (e.g., near the C-terminus), or insufficient reaction time or hydrazine concentration.[2][3] For sterically hindered or aggregated sequences, deprotection can be sluggish.[3][4]
Q3: Can hydrazine accidentally remove the N-terminal Fmoc group?
A3: Yes, hydrazine is capable of removing the Fmoc group.[1] To prevent premature deprotection of the N-terminus during Dde removal, the N-terminal amino acid should be protected with a group stable to hydrazine, such as the Boc (tert-butoxycarbonyl) group.[1]
Q4: What are the potential side reactions during hydrazine deprotection of Dde?
A4: The primary side reactions include the aforementioned removal of the N-terminal Fmoc group if it is not appropriately protected.[1] Additionally, at concentrations higher than 2%, hydrazine can cause peptide cleavage at Glycine residues and the conversion of Arginine to Ornithine.[1] Another potential issue is the migration of the Dde group to an unprotected lysine side chain, which can be accelerated by the presence of piperidine during Fmoc removal steps prior to Dde deprotection.[5]
Q5: How can I monitor the progress of the Dde deprotection reaction?
A5: The deprotection of Dde or ivDde with hydrazine produces a chromophoric indazole derivative that absorbs strongly around 290 nm.[3] This allows for the spectrophotometric monitoring of the reaction progress, similar to how Fmoc deprotection is monitored.
Q6: Is there an alternative to hydrazine for Dde removal?
A6: Yes, a solution of hydroxylamine hydrochloride and imidazole in NMP has been shown to selectively remove Dde groups, even in the presence of Fmoc groups, demonstrating full orthogonality.[1][6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Incomplete Dde/ivDde Deprotection | Peptide aggregation hindering reagent access. | Pre-swell the resin with a 1:1 mixture of DMF:DCM for 1 hour before hydrazine treatment. | [4] |
| Insufficient hydrazine concentration for difficult sequences. | For stubborn ivDde removal, especially near the C-terminus, the hydrazine concentration can be increased up to 10%. | [4] | |
| Inadequate reaction time or repetitions. | Increase the number of hydrazine treatments (e.g., up to 5 repetitions) and/or the reaction time for each treatment. | [2][10] | |
| Location of the ivDde group in a sterically hindered position. | If possible during synthesis design, use ivDde-Lys(Fmoc)-OH to allow for side-chain modification during chain extension, which can circumvent removal issues from a fully formed peptide. | [11] | |
| Dde Group Migration | Use of piperidine for Fmoc removal leading to Dde migration to unprotected lysines. | Use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF (e.g., 2% DBU, 3 x 3 min) for Fmoc deprotection instead of piperidine. | [5] |
| Instability of the Dde group. | Consider using the more sterically hindered and stable ivDde protecting group (Fmoc-Lys(ivDde)-OH) to minimize migration. | ||
| Unwanted N-terminal Fmoc Removal | The N-terminal α-amino group is not protected with a hydrazine-stable group. | Ensure the N-terminus is protected with a Boc group, either by incorporating the last amino acid as a Boc-protected residue or by acylating the free N-terminus with Boc₂O. | [1] |
| Side Reactions with Specific Amino Acids | High hydrazine concentration (>2%). | Maintain the hydrazine concentration at 2% to avoid potential peptide cleavage at Gly residues or conversion of Arg to Orn. | [1] |
Experimental Protocols
Standard Protocol for Dde Deprotection
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 2% hydrazine/DMF solution to the peptidyl-resin (approximately 25 mL per gram of resin).
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes.
-
Filtration: Filter the resin to remove the deprotection solution.
-
Repetition: Repeat steps 2-4 two more times for a total of three treatments.
-
Washing: Wash the resin thoroughly with DMF (at least three times) to remove residual hydrazine and the cleaved protecting group.
Source:[1]
Protocol for Monitoring Dde Deprotection
The progress of Dde or ivDde removal can be monitored spectrophotometrically by detecting the absorbance of the indazole byproduct at approximately 290 nm in the filtrate from the deprotection steps.[3]
Visual Guides
Caption: Standard workflow for the hydrazine-mediated deprotection of Dde.
Caption: Decision tree for troubleshooting incomplete Dde deprotection.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Novabiochem 150629-67-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
Technical Support Center: Dde Protecting Group Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde cleavage?
A1: The standard and most widely used method for Dde cleavage is treatment with a 2% hydrazine monohydrate solution in N,N-dimethylformamide (DMF).[1][2] This reaction is typically performed on solid-phase-supported peptides.
Q2: Why is my Dde cleavage incomplete?
A2: Incomplete Dde cleavage can arise from several factors. The Dde group, and particularly its more sterically hindered analogue ivDde, can sometimes be difficult to remove completely under standard conditions. Factors influencing cleavage efficiency include:
-
Steric Hindrance: The local environment of the Dde-protected amino acid can affect the accessibility of the cleavage reagent.
-
Peptide Aggregation: If the peptide has aggregated on the solid support, diffusion of the hydrazine solution can be limited.
-
Reaction Conditions: Sub-optimal hydrazine concentration, reaction time, or number of treatments can lead to incomplete removal.[3]
Q3: Can I increase the hydrazine concentration to improve cleavage efficiency?
A3: Yes, increasing the hydrazine concentration can significantly improve cleavage efficiency.[3] However, concentrations should generally not exceed 2% as higher concentrations can lead to undesirable side reactions, such as peptide cleavage at glycine residues and the conversion of arginine to ornithine.[1] For the more robust ivDde group, concentrations up to 10% have been used, but this should be approached with caution.
Q4: Are there alternatives to hydrazine for Dde cleavage?
A4: Yes, an alternative method involves using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1][4] This can be a milder option and offers orthogonality with the Fmoc protecting group.
Q5: My peptide is in solution, not on a solid support. How can I remove the Dde group?
A5: Dde cleavage can be performed in solution using similar conditions as on solid phase (e.g., 2% hydrazine in DMF).[2][5] After cleavage, the peptide needs to be purified from the hydrazine and byproducts, typically using C18 solid-phase extraction (desalting).[6] Depending on your peptide's solubility, other solvents like methanol, dichloromethane, or acetonitrile can be considered.[2]
Troubleshooting Guide
Issue: Incomplete Dde/ivDde Cleavage
This guide will help you troubleshoot and optimize the removal of Dde and the more hindered ivDde protecting groups from your peptide.
Step 1: Assess the Standard Protocol
Before making changes, ensure the standard protocol was followed correctly.
-
Initial Check:
If the standard protocol was followed and cleavage is still incomplete, proceed to the optimization steps.
Step 2: Optimization of Hydrazine-Based Cleavage
Based on empirical data, adjusting the hydrazine concentration, reaction time, and number of iterations can significantly improve cleavage efficiency.
Table 1: Optimization of ivDde Cleavage Conditions
| Condition | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Cleavage Outcome |
| Standard Literature | 2 | 3 | 3 | Incomplete removal[3] |
| Increased Time | 2 | 5 | 3 | Marginal improvement[3] |
| Increased Iterations | 2 | 3 | 4 | Nominal improvement[3] |
| Optimized | 4 | 3 | 3 | Near-complete removal [3] |
-
Recommendation: Increase the hydrazine concentration to 4% in DMF and perform three treatment cycles of three minutes each.[3] This has been shown to be highly effective for the more challenging ivDde group.
Step 3: Alternative Cleavage Protocol
If optimization of the hydrazine protocol does not yield the desired results or if you require a hydrazine-free method, consider the hydroxylamine-based cleavage.
-
Alternative Reagents: A solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP can be used.[1][4]
-
Reaction Time: This mixture is typically gently shaken with the resin at room temperature for 30 to 60 minutes.[1][4]
Experimental Protocols
Protocol 1: Optimized Dde/ivDde Cleavage with 4% Hydrazine
This protocol is recommended for efficient removal of Dde and ivDde groups from peptides on solid support.
-
Prepare the Cleavage Solution: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Resin Treatment: a. Add the 4% hydrazine solution to your peptide-resin (approximately 25 mL per gram of resin). b. Allow the mixture to stand at room temperature for 3 minutes with occasional gentle agitation. c. Filter the resin to remove the cleavage solution.
-
Repeat: Repeat step 2 two more times for a total of three treatments.
-
Wash: After the final treatment, thoroughly wash the resin with DMF (at least 3 times) to remove all traces of hydrazine and the cleaved protecting group.[6]
Protocol 2: Alternative Dde/ivDde Cleavage with Hydroxylamine
This protocol provides a hydrazine-free method for Dde/ivDde removal.
-
Prepare the Cleavage Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of your peptide-resin) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP) (approximately 10 mL per gram of resin).[1][4]
-
Resin Treatment: a. Add the cleavage solution to the resin. b. Gently shake the mixture at room temperature for 30 to 60 minutes.[1][4]
-
Filter and Wash: a. Filter the resin to remove the cleavage solution. b. Wash the resin thoroughly three times with DMF.[1][4]
Visual Guides
Caption: Workflow for Dde cleavage using hydrazine.
Caption: Troubleshooting logic for incomplete Dde cleavage.
References
Side reactions associated with Fmoc-Lys(Dde)-OH usage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-Lys(Dde)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a lysine residue where the side-chain amino group (ε-amino) is selectively protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group. This orthogonal protecting group strategy allows for the selective deprotection of the lysine side chain to enable site-specific modifications, such as branching of the peptide chain, attachment of labels (e.g., fluorescent dyes, biotin), or cyclization, while the rest of the peptide remains protected.[1][2][3][4]
Q2: Under what conditions is the Dde group stable and when is it removed?
A2: The Dde group is stable under the standard basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and acidic conditions used for cleavage of many resins and other side-chain protecting groups (e.g., TFA).[5][6] It is typically removed using a solution of 2% hydrazine in DMF.[5][6]
Q3: What is the main side reaction associated with the use of this compound?
A3: The primary side reaction is the migration of the Dde group. This can occur from the ε-amino group of one lysine to the unprotected ε-amino group of another lysine residue within the same or another peptide chain.[7][8] Migration can also happen from an α-amino group to an ε-amino group.[7] This migration is often facilitated by the piperidine used for Fmoc deprotection and can also occur in neat DMF.[7]
Q4: Can the Dde group be removed without affecting the Fmoc group?
A4: The standard deprotection reagent for Dde, 2% hydrazine in DMF, will also remove the Fmoc group.[6][9][10] Therefore, if selective Dde removal is required while keeping the N-terminus Fmoc-protected, an alternative deprotection method is necessary. A recommended milder condition that ensures orthogonality with the Fmoc group is the use of hydroxylamine hydrochloride with imidazole in NMP.[4][9][11]
Q5: What is the difference between Dde and ivDde protecting groups?
A5: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is a more sterically hindered version of the Dde group.[10] This increased steric hindrance makes the ivDde group more stable and less prone to the migration side reaction observed with Dde.[8][10] However, the removal of the ivDde group can be more sluggish and may require harsher conditions, such as a higher concentration of hydrazine (up to 10%).[6][8]
Troubleshooting Guide
Problem 1: Incomplete Dde/ivDde Removal
Symptoms:
-
Mass spectrometry analysis of the final peptide shows a mass corresponding to the peptide with the Dde/ivDde group still attached.
-
Subsequent on-resin reactions at the lysine side chain yield poor or no results.
Possible Causes:
-
Steric Hindrance: The peptide sequence around the Lys(Dde/ivDde) residue may be sterically hindered, preventing efficient access of the hydrazine solution.[6]
-
Peptide Aggregation: The peptide may have aggregated on the resin, limiting reagent penetration.[6]
-
Insufficient Reagent or Reaction Time: The standard 2% hydrazine treatment for a short duration may not be sufficient for complete removal, especially for the more stable ivDde group or for residues close to the C-terminus.[6][12]
Solutions:
-
Increase Hydrazine Concentration: For difficult removals, particularly with ivDde, increasing the hydrazine concentration to 4% or even up to 10% in DMF can be effective.[6][8][12]
-
Extend Reaction Time and Repetitions: Increase the duration of each hydrazine treatment and the number of repetitions. For example, instead of 3 x 3 minutes, try 3 x 5 minutes or 4 x 3 minutes.[12]
-
Optimize Reaction Conditions: The following table summarizes different conditions that have been evaluated for ivDde removal from a model peptide (ACP-K).
| Hydrazine Conc. (%) | Volume (mL) | Time per Repetition (min) | Repetitions | Observed ivDde Removal |
| 2% | 2 | 3 | 3 | Incomplete (small fraction)[12] |
| 2% | 2 | 5 | 3 | ~50% complete[12] |
| 2% | 2 | 3 | 4 | Nominal increase over 3 repetitions[12] |
| 4% | 2 | 3 | 3 | Nearly complete[12] |
Problem 2: Dde Group Migration
Symptoms:
-
Mass spectrometry analysis reveals peptide species with incorrect masses, suggesting the Dde group has moved to a different amine group.
-
Edman degradation or peptide mapping confirms an altered peptide sequence or structure.
Possible Causes:
-
Piperidine-Mediated Migration: The use of piperidine for Fmoc removal can facilitate the migration of the Dde group to a free amine.[7]
-
Presence of Unprotected Amines: An unprotected ε-amino group of another lysine or a free N-terminal α-amino group can act as a nucleophile, attacking the Dde-protected amine.[7]
Solutions:
-
Use a Milder Base for Fmoc Removal: To minimize Dde migration, consider using a milder base such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF for Fmoc deprotection.[7]
-
Use the ivDde Protecting Group: The more sterically hindered ivDde group is less prone to migration.[8][10]
-
Strategic Placement of Lysine Residues: If possible, design the peptide sequence to avoid placing Lys(Dde) in close proximity to other unprotected lysine residues.
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
-
N-terminal Protection: If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its removal by hydrazine.[6][9] This can be done by deprotecting the Fmoc group and then reacting the free amine with Boc anhydride.
-
Prepare Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).[6][10]
-
Reaction: Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes.[6][10]
-
Wash: Filter the resin and wash with DMF.
-
Repeat: Repeat steps 3-5 two more times for a total of three treatments.[6][10]
-
Monitoring (Optional): The removal of Dde/ivDde can be monitored spectrophotometrically by detecting the chromophoric indazole derivative byproduct at 290 nm.[6][13]
Protocol 2: Orthogonal Dde Removal with Hydroxylamine
-
Prepare Reagent: Dissolve hydroxylamine hydrochloride (1.3 equivalents relative to the Dde content) and imidazole (1 equivalent relative to the Dde content) in NMP.
-
Resin Treatment: Add the hydroxylamine/imidazole solution to the peptidyl-resin.
-
Reaction: Gently agitate the mixture at room temperature. The reaction time can vary depending on the resin type (e.g., 1 hour for PEGA resin, 3 hours for TentaGel resin).[11]
-
Wash: Filter the resin and wash thoroughly with DMF.
Visualizations
Caption: Workflow for the selective removal of the Dde protecting group.
Caption: Mechanism of Dde group migration as a side reaction.
Caption: Troubleshooting guide for issues with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on improving coupling efficiency following the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.
Troubleshooting Guide: Low Coupling Efficiency After Dde Removal
Low coupling efficiency after the selective removal of a Dde protecting group can lead to the accumulation of deletion sequences and significantly reduce the overall yield of the target peptide. This guide provides a systematic approach to diagnosing and resolving common issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency post-Dde removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency immediately following Dde group removal?
A1: The most common causes can be categorized as follows:
-
Incomplete Dde Removal: The Dde group may not be fully cleaved, leaving the amine on the lysine side-chain blocked and unavailable for the subsequent coupling reaction.
-
Residual Deprotection Reagents: Lingering traces of hydrazine or hydroxylamine from the deprotection step can interfere with the coupling chemistry. Hydrazine, being a nucleophile, can react with and consume the activated amino acid or the coupling reagents.
-
Peptide Aggregation: The deprotected peptide sequence may be prone to aggregation, which can physically block the reaction site and hinder the access of reagents.
-
Steric Hindrance: The amino acid being coupled or the sequence surrounding the deprotected lysine may be sterically bulky, slowing down the reaction kinetics.
Q2: My Kaiser test is positive after coupling, indicating free amines. What should be my first troubleshooting step?
A2: A positive Kaiser test confirms that the coupling reaction is incomplete. The first and most straightforward step is to perform a "double coupling." This involves draining the reaction vessel and adding a fresh solution of the activated amino acid to the resin to allow the reaction to proceed for a second time. If the issue persists, you should then investigate the completeness of the prior Dde removal step and the efficiency of your washing protocol.
Q3: Can the hydrazine used for Dde removal damage my peptide?
A3: Yes, under certain conditions, hydrazine can cause side reactions. It is reported that hydrazine concentrations above 2% may lead to cleavage of the peptide backbone, particularly at glycine (Gly), asparagine (Asn), and serine (Ser) residues.[1] It can also cause the conversion of arginine (Arg) residues to ornithine.[1] Therefore, it is crucial to adhere to recommended protocols using 2% hydrazine in DMF and to limit the exposure time.
Q4: How can I confirm that the Dde group has been completely removed?
A4: While direct on-resin analysis can be complex, a practical approach is to perform a small-scale test cleavage of a few resin beads after the Dde removal and subsequent coupling of a chromophoric or mass-tagged molecule. Analysis of the cleaved product by HPLC and mass spectrometry can confirm the successful deprotection and coupling. Alternatively, if the synthesis of a difficult peptide consistently fails at this step, optimizing the deprotection protocol with extended reaction times or additional repetitions is a reasonable course of action.
Q5: Are there alternatives to hydrazine for Dde removal?
A5: Yes, a common alternative is a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[2] This method can selectively remove Dde groups, often in the presence of Fmoc groups, which can be an advantage in certain synthetic strategies.[2]
Data Presentation: Summary of Protocols and Reagents
Table 1: Comparison of Dde Removal Protocols
| Parameter | Hydrazine Method | Hydroxylamine Hydrochloride/Imidazole Method |
| Reagents | 2% (w/v) hydrazine monohydrate in DMF | Hydroxylamine hydrochloride (1 equiv.) and imidazole (0.75 equiv.) in NMP |
| Typical Reaction Time | 3-5 minutes per treatment | 30-60 minutes |
| Number of Treatments | 2-3 repetitions | 1 |
| Key Considerations | Can also remove Fmoc groups; N-terminus should be Boc-protected.[2] Risk of side reactions at concentrations >2%.[1] | Can be selective in the presence of Fmoc groups.[2] |
| Reference | [2] | [2] |
Table 2: Recommended Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Typical Equivalents (to resin) | Activation Time | Notes |
| HATU | Aminium/Uronium Salt | 3-5 | 2-5 min | Highly efficient, especially for sterically hindered couplings.[3] |
| HBTU | Aminium/Uronium Salt | 3-5 | 2-5 min | A standard and effective choice for many sequences. |
| COMU | Aminium/Uronium Salt | 3-5 | 1-5 min | High efficiency comparable to HATU, with water-soluble byproducts.[4] |
| PyBOP | Phosphonium Salt | 3-5 | 2-5 min | Effective for sterically hindered amino acids and helps to minimize racemization.[3] |
| DIC/Oxyma | Carbodiimide/Additive | 3-5 | In situ | A cost-effective option that is generally effective, with Oxyma helping to suppress side reactions. |
Experimental Protocols
Protocol 1: Dde Removal with 2% Hydrazine
-
Preparation: Prepare a fresh solution of 2% (w/v) hydrazine monohydrate in high-quality, amine-free DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 3 minutes.
-
Filtration: Drain the reaction vessel.
-
Repetition: Repeat steps 2-4 two more times for a total of three hydrazine treatments.
-
Washing: Wash the resin thoroughly with DMF (at least 5-7 times) to ensure complete removal of residual hydrazine and byproducts. The resin is now ready for the next coupling step.
Protocol 2: Standard Coupling with HATU
-
Resin Preparation: Ensure the peptide-resin from Protocol 1 has been thoroughly washed and is well-swelled in DMF.
-
Reagent Preparation: In a separate vessel, dissolve the Nα-Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Activation: Add DIPEA (8 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear or yellowish beads) indicates the coupling is complete.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Signaling Pathways and Workflows
Diagram 1: SPPS Cycle for Dde Removal and Subsequent Coupling
Caption: Workflow for Dde removal followed by amino acid coupling in SPPS.
Diagram 2: Logical Relationship of Factors Affecting Coupling Success
Caption: Key factors influencing successful peptide coupling after deprotection.
References
Navigating Fmoc-Lys(Dde)-OH Instability in Prolonged Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides often necessitates the use of orthogonal protecting groups to achieve site-specific modifications. Fmoc-Lys(Dde)-OH is a widely utilized building block for this purpose, allowing for the selective deprotection of the lysine side chain. However, researchers frequently encounter stability issues with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group during prolonged solid-phase peptide synthesis (SPPS), particularly when using standard piperidine-based Fmoc deprotection protocols. This technical guide provides a comprehensive resource for troubleshooting these stability issues, offering detailed experimental protocols and frequently asked questions to support your research and development endeavors.
Troubleshooting Guide: Premature Dde Group Cleavage and Migration
During lengthy peptide syntheses, repeated exposure to the basic conditions of Fmoc deprotection can lead to premature removal or migration of the Dde protecting group. This can result in unintended side reactions, decreased yield of the desired product, and complex purification challenges.
Problem 1: Premature Cleavage of the Dde Protecting Group
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant presence of a species corresponding to the peptide with an unprotected lysine side chain.
Cause: The Dde group exhibits partial lability to the piperidine solution used for Fmoc deprotection. This effect is cumulative, with the extent of Dde loss increasing with the number of deprotection cycles.
Solutions:
-
Utilize a Milder Base for Fmoc Deprotection: Replace the standard 20% piperidine in DMF with a 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF solution.[1][2] DBU is a non-nucleophilic base that can efficiently remove the Fmoc group while minimizing Dde cleavage.[1][2][3]
-
Switch to a More Stable Protecting Group: For particularly long or challenging syntheses, consider using Fmoc-Lys(ivDde)-OH. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is more sterically hindered and has demonstrated greater stability to piperidine compared to Dde.[4]
Problem 2: Dde Group Migration
Symptom: Mass spectrometry and HPLC analysis indicate the presence of peptide isomers where the Dde group has moved from the intended lysine side chain to another free amine, such as the N-terminus or another lysine residue.
Cause: Piperidine can facilitate the migration of the Dde group to other unprotected primary or secondary amines within the peptide sequence. This side reaction is more prevalent in sequences containing multiple lysine residues or when deprotection times are extended.[5][6]
Solutions:
-
Employ DBU for Fmoc Deprotection: As with premature cleavage, using a 2% DBU with 2% piperidine in DMF for Fmoc removal can significantly reduce Dde migration.[5][6] The shorter reaction times and non-nucleophilic nature of DBU disfavor the migration side reaction.
-
Ensure Complete Coupling: Incomplete coupling can leave a free N-terminal amine, which can act as a nucleophile for Dde migration. Ensure coupling reactions go to completion by using a slight excess of the activated amino acid and allowing for sufficient reaction time.
-
Use Fmoc-Lys(ivDde)-OH: The bulkier ivDde group is less prone to migration than the Dde group.[4]
Quantitative Data Summary
While exact loss-per-cycle data is highly sequence-dependent and not extensively published, the following table provides a qualitative and semi-quantitative comparison of Dde and ivDde stability under standard SPPS conditions.
| Protecting Group | Stability to 20% Piperidine/DMF | Relative Rate of Cleavage with 2% Hydrazine/DMF | Propensity for Migration |
| Dde | Moderate (Partial loss observed in long syntheses)[4][7] | Faster | Higher[5][6][7] |
| ivDde | High (Significantly more stable than Dde)[4] | Slower | Lower[4] |
Key Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU to Minimize Dde Instability
This protocol is recommended for syntheses involving Dde-protected lysine to reduce the risk of premature cleavage and migration.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (3-5 times).
Workflow for DBU-based Fmoc Deprotection
Caption: Workflow for Fmoc deprotection using DBU.
Protocol 2: Selective On-Resin Deprotection of the Dde Group using Hydroxylamine
This protocol allows for the selective removal of the Dde group while the peptide remains attached to the resin and other protecting groups (including Fmoc) are intact.
Reagents:
-
Deprotection Solution: 1 M Hydroxylamine hydrochloride and 0.75 M imidazole in NMP. Prepare fresh.
Procedure:
-
Wash the Dde-protected peptide-resin with DMF.
-
Add the hydroxylamine/imidazole solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
The resin is now ready for on-resin modification of the lysine side chain.
Workflow for Hydroxylamine-based Dde Deprotection
References
- 1. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Technical Support Center: Dde Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cleavage of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde group cleavage and what are its limitations?
The standard method for removing the Dde protecting group involves treating the peptide-resin with a 2% hydrazine monohydrate solution in N,N-dimethylformamide (DMF).[1] While effective, this method has limitations. A key issue is that these conditions also lead to the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1] Therefore, when using this method for selective side-chain deprotection, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc (tert-butoxycarbonyl) group.[1]
Q2: Are there alternative reagents for Dde group cleavage that are compatible with Fmoc protection?
Yes, a widely used alternative is a mixture of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1] This reagent system offers orthogonality with the Fmoc group, meaning it can selectively cleave the Dde group without removing the Fmoc protection. This is particularly advantageous for on-resin side-chain modifications while the N-terminus remains Fmoc-protected. Other reagents that have been mentioned include ethanolamine.[2]
Q3: Can Dde cleavage be performed in the solution phase?
Yes, Dde deprotection can be performed in the solution phase using the same reagents as in solid-phase synthesis, such as 2% hydrazine in DMF.[3][4] The reaction is reported to be efficient, often completing within 10 minutes at a concentration of 500mM.[3][4] If DMF is a concern due to its cytotoxicity, other solvents like methanol (MeOH), dichloromethane (DCM), or acetonitrile may be considered, depending on the peptide's solubility and stability.[3][4]
Troubleshooting Guide
Q1: I am observing incomplete Dde cleavage. What are the possible causes and solutions?
Incomplete Dde cleavage can be a significant issue, particularly with the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, or when the protected residue is near the C-terminus or in an aggregated region of the peptide.
Possible Causes and Solutions:
-
Insufficient Reagent Concentration or Reaction Time: For difficult sequences, increasing the hydrazine concentration from 2% up to 10% in DMF may be necessary. Similarly, extending the reaction time can improve cleavage efficiency.[5]
-
Peptide Aggregation: If the peptide has aggregated on the resin, it can hinder reagent access. Switching the solvent from DMF to NMP, which has better solvating properties, may help.[6]
-
Steric Hindrance: The ivDde group is inherently more difficult to remove than Dde. Ensure adequate reaction times and reagent concentrations are used.
-
Inefficient Mixing: Proper mixing is crucial for ensuring the reagents reach all sites on the resin.
Q2: I am seeing evidence of Dde group migration in my peptide. How can I prevent this?
Dde group migration is a known side reaction where the Dde group can transfer from one amino group to another, such as from a lysine side chain to an unprotected N-terminal amine or another lysine side chain.[7] This migration can occur during Fmoc removal with piperidine or even in DMF alone.[7]
Prevention Strategies:
-
Use a Milder Base for Fmoc Removal: To minimize Dde migration during Fmoc deprotection, consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% with short reaction times (e.g., 3 x 3 minutes).[7]
-
Avoid Prolonged Exposure to Basic Conditions: Minimize the time the peptide is exposed to piperidine and subsequent washing steps.
-
Consider the ivDde Group: The more hindered ivDde group is less prone to migration than the Dde group.[1]
Q3: Are there any known side reactions associated with hydrazine-based Dde cleavage?
Yes, using hydrazine at concentrations higher than 2% can lead to undesirable side reactions.[1] These include:
-
Peptide bond cleavage at Glycine (Gly) residues. [1]
-
Conversion of Arginine (Arg) residues to Ornithine (Orn). [1]
It is crucial to control the hydrazine concentration to avoid these issues.
Summary of Dde Cleavage Reagents
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature | Key Considerations |
| Hydrazine Monohydrate | 2% (v/v) | DMF | 3 x 3 minutes | Room Temperature | Not orthogonal with Fmoc protection. Higher concentrations can cause side reactions.[1] |
| Hydroxylamine Hydrochloride & Imidazole | 1 equiv. Hydroxylamine HCl, 0.75 equiv. Imidazole | NMP | 30 - 60 minutes | Room Temperature | Orthogonal with Fmoc protection, offering selective Dde cleavage.[1] |
Detailed Experimental Protocols
Protocol 1: Standard Dde Cleavage with 2% Hydrazine in DMF
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Swell the Dde-protected peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[1]
-
Allow the reaction to proceed for 3 minutes at room temperature with gentle agitation.[1]
-
Drain the solution.
-
Repeat steps 3-5 two more times for a total of three treatments.[1]
-
Wash the resin thoroughly with DMF (at least 3 times) to remove residual reagents and byproducts.[1]
Protocol 2: Alternative Dde Cleavage with Hydroxylamine Hydrochloride and Imidazole
-
Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[1]
-
Add the prepared solution to the Dde-protected peptide-resin.
-
Gently shake the mixture at room temperature for 30 to 60 minutes.[1]
-
Filter the resin and wash it three times with DMF.[1] The resin is now ready for subsequent reactions.
Visualized Workflows
Caption: Experimental workflows for standard and alternative Dde group cleavage.
Caption: Troubleshooting logic for incomplete Dde cleavage.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Dde-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of Dde-containing peptides.
Troubleshooting Guides
This section addresses common problems encountered during the purification of Dde-containing peptides and offers systematic solutions.
Problem: Incomplete Dde-Group Removal
Symptoms:
-
Analytical HPLC of the crude peptide after deprotection shows a significant peak corresponding to the Dde-protected peptide.
-
Mass spectrometry analysis confirms the presence of the Dde group on the target peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrazine Concentration or Reaction Time | Increase the hydrazine concentration from 2% to 4% in DMF. Extend the reaction time or increase the number of hydrazine treatments. For example, instead of 3 treatments of 3 minutes each, try 3 treatments of 5 minutes each.[1] |
| Poor Resin Swelling | Ensure the peptide-resin is adequately swelled in DMF before adding the hydrazine solution to facilitate reagent access to the Dde groups. |
| Steric Hindrance | If the Dde group is in a sterically hindered position within the peptide sequence, more stringent deprotection conditions may be required. Consider gentle agitation or vortexing during the hydrazine treatment to improve reaction kinetics. |
| Peptide Aggregation on Resin | Aggregation can prevent efficient reagent penetration. Consider using a different solvent for deprotection or adding a chaotropic agent, if compatible with the peptide sequence. |
Caption: General workflow from Dde-protected peptide to purified product.
References
Technical Support Center: Mass Spectrometry Analysis of Dde-Modified Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of peptides containing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) modification.
Frequently Asked Questions (FAQs)
Sample Preparation & Dde Group Removal
Q1: What is the expected mass shift for a Dde modification on a lysine residue?
A1: A lysine residue protected with a Dde group will show a monoisotopic mass increase of 178.0994 Da.[1] The successful removal of the Dde group is primarily identified by the loss of this mass modification, returning the peptide to its native mass.[1]
Q2: I see a peak corresponding to my Dde-modified peptide even after the deprotection step. What could be the cause?
A2: This indicates incomplete removal of the Dde protecting group. Several factors can contribute to this issue:
-
Suboptimal Deprotection Conditions: The concentration of the deprotection reagent (e.g., hydrazine) may be too low, or the reaction time may be insufficient.[2] For particularly difficult sequences, increasing the hydrazine concentration or the number of treatments may be necessary.
-
Peptide Aggregation: The peptide may aggregate on the solid-phase resin, hindering the access of the deprotection reagent to the Dde group.[2]
-
Steric Hindrance: Amino acids with bulky side chains near the Dde-modified lysine can sterically block the deprotection reagent.
Q3: Are there alternative methods for Dde group removal if the standard hydrazine protocol is inefficient?
A3: Yes, an alternative method involves using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[3][4] This method can be advantageous as it is reported to selectively remove Dde groups in the presence of Fmoc groups.[4]
Q4: I observe unexpected masses in my sample that do not correspond to the expected peptide or the Dde-modified peptide. What could be the origin of these peaks?
A4: Unexpected mass shifts can arise from several sources:
-
Dde Group Migration: The Dde group has been observed to migrate from the sidechain of one lysine to an unprotected lysine sidechain on the same or another peptide molecule.[5] This intramolecular or intermolecular transfer can occur during Fmoc-deprotection steps with piperidine.[5]
-
Side Reactions from Deprotection Reagents: Using a hydrazine concentration higher than 2% can lead to side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[4]
-
Common Contaminants: Contaminants from solvents, plasticware (e.g., plasticizers), or detergents can appear as distinct peaks.[6] Always use high-purity reagents and low-retention labware.[6]
-
Adduct Formation: The formation of adducts with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or solvents is common in electrospray ionization (ESI).
Mass Spectrometry Analysis
Q5: How does the Dde modification affect the ionization of my peptide?
A5: The Dde group, being relatively hydrophobic and neutral, can potentially influence peptide ionization. While specific data for Dde is limited, modifications that increase hydrophobicity can sometimes enhance ionization efficiency in ESI.[1][7] However, the bulky nature of the Dde group might also lead to suppression of the signal. The overall effect will likely depend on the peptide's sequence and properties.
Q6: What are the characteristic fragmentation patterns for a Dde-modified peptide in MS/MS?
A6: While extensive data on the specific fragmentation of Dde-adducted peptides is not widely published, some general principles can be applied. In collision-induced dissociation (CID), fragmentation along the peptide backbone to produce b- and y-ions is expected. The fragment ions containing the Dde-modified lysine will show the corresponding mass shift of +178.0994 Da. It is also possible to observe a neutral loss of the Dde group or fragments thereof, although this is not a well-characterized fragmentation pathway.
Q7: I am having trouble localizing the Dde modification site in my peptide. What can I do?
A7: High-resolution mass spectrometry is crucial for accurate mass determination of fragment ions, which helps in pinpointing the modification site.[8] Tandem mass spectrometry (MS/MS) is essential for localizing the modification. By analyzing the mass shift in the b- and y-ion series, you can determine which residue carries the Dde group.[8]
Troubleshooting Guides
Problem 1: Incomplete Dde Deprotection
Symptom: The mass spectrum shows a significant peak corresponding to the Dde-modified peptide (+178.0994 Da) alongside the unprotected peptide.
| Possible Cause | Troubleshooting Action |
| Insufficient hydrazine concentration | Increase hydrazine concentration (e.g., to 4%), but be mindful of potential side reactions.[2] |
| Inadequate reaction time or repetitions | Increase the incubation time or the number of hydrazine treatments (e.g., from 3 to 4 repetitions).[2] |
| Peptide aggregation | Consider using a different solvent like NMP to improve solvation or perform the synthesis at an elevated temperature. |
| Steric hindrance | For sterically hindered sites, longer deprotection times or a more potent deprotection cocktail may be necessary. |
Problem 2: Observation of Dde Migration
Symptom: Mass spectra show peaks corresponding to the peptide with the Dde group on an incorrect lysine residue.
| Possible Cause | Troubleshooting Action |
| Piperidine-induced migration during Fmoc removal | Minimize the exposure time to piperidine. Consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter reaction time (e.g., 2% DBU, 3 x 3 min) for Fmoc cleavage.[5] |
| Nucleophilic attack by a free amine | Ensure that all other lysine residues are appropriately protected during the synthesis steps where Dde migration is a risk. |
Problem 3: Poor Signal Intensity of Dde-Modified Peptide
Symptom: The peak corresponding to the Dde-modified peptide is weak or absent, even when its presence is expected.
| Possible Cause | Troubleshooting Action |
| Poor ionization efficiency | Modify the mobile phase composition by adding organic modifiers or acids to improve protonation. Consider derivatization of the peptide with a tag that enhances ionization, if compatible with the experimental goals.[7] |
| Ion suppression from matrix components | Ensure thorough sample cleanup to remove salts, detergents, and other contaminants that can suppress the analyte signal.[9] |
| In-source fragmentation | Optimize the electrospray source conditions (e.g., capillary voltage, temperature) to minimize unintended fragmentation of the peptide in the source. |
Quantitative Data Summary
Table 1: Common Adducts in ESI-MS
| Adduct Ion | Mass Difference (Da) | Common Sources |
| [M+H]⁺ | +1.0078 | Protonation from acidic mobile phase |
| [M+Na]⁺ | +22.9898 | Glassware, solvents, buffers |
| [M+K]⁺ | +38.9637 | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +18.0344 | Ammonium-containing buffers |
| [M+ACN+H]⁺ | +42.0338 | Acetonitrile in the mobile phase |
This table provides a general reference for common adducts observed in electrospray ionization mass spectrometry.
Table 2: Theoretical Mass Shifts for Dde-Related Species
| Modification/Event | Monoisotopic Mass Shift (Da) | Notes |
| Dde modification of Lysine | +178.0994 | Mass of Dde group added to the lysine side chain. |
| Incomplete Deprotection | +178.0994 | The mass of the peptide will be higher by this amount compared to the fully deprotected peptide. |
| Dde Migration | +178.0994 | The mass of the peptide remains the same, but the location of the modification changes. |
| Oxidation | +15.9949 | Common modification of Met, Trp, or Tyr residues. |
| Deamidation | +0.9840 | Common modification of Asn and Gln residues. |
Experimental Protocols
Protocol 1: Dde Deprotection using Hydrazine
This protocol describes the standard method for removing the Dde protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the cleaved Dde-adduct.[4]
-
Peptide Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin and subsequent purification by HPLC.
-
LC-MS Analysis: Analyze the purified peptide by LC-MS to confirm the removal of the Dde group.
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol outlines a general procedure for preparing a purified peptide sample for LC-MS analysis.
-
Sample Solubilization: Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid).
-
Desalting (if necessary): If the sample contains a high concentration of non-volatile salts, desalt it using a C18 ZipTip or a similar reversed-phase solid-phase extraction method.
-
Sample Dilution: Dilute the sample to the desired concentration for injection into the LC-MS system. The optimal concentration will depend on the instrument's sensitivity and the peptide's ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable reversed-phase LC column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode to obtain both MS scans of the precursor ions and MS/MS scans of the most abundant precursors for fragmentation analysis.
-
Visualizations
Caption: Workflow for Dde deprotection and sample preparation for MS.
Caption: Troubleshooting logic for incomplete Dde deprotection.
References
- 1. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometric Evidence for the Existence of Distinct Modifications of Different Proteins by 2(E), 4(E)-Decadienal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-Lys(Dde)-OH and Fmoc-Lys(Boc)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. For researchers, scientists, and drug development professionals, the choice of protecting group for the lysine side chain can significantly impact the efficiency of synthesis, the purity of the final product, and the possibilities for site-specific modifications. This guide provides an in-depth comparison of two commonly used lysine derivatives, Fmoc-Lys(Dde)-OH and Fmoc-Lys(Boc)-OH, offering insights into their respective performances, supported by experimental data and detailed protocols.
The core principle of orthogonal protection in peptide synthesis lies in the use of multiple protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups on the peptide chain.[1] This allows for precise control over the synthesis, enabling the introduction of modifications at specific sites. Both this compound and Fmoc-Lys(Boc)-OH are designed for use in the widely adopted Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (e.g., piperidine), and acid-labile side-chain protecting groups (like tBu) are cleaved at the end of the synthesis.
Performance Comparison: Dde vs. Boc Protection
The primary distinction between this compound and Fmoc-Lys(Boc)-OH lies in the method of deprotection for the lysine side chain, which dictates their application in orthogonal synthesis strategies.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Side-Chain Protecting Group | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Reagent | 2% Hydrazine monohydrate in DMF[2] | Trifluoroacetic acid (TFA)[3][4] |
| Deprotection Conditions | Mildly basic/nucleophilic | Strongly acidic |
| Orthogonality to Fmoc/tBu | Fully orthogonal. Dde is stable to piperidine and TFA.[5] | Not fully orthogonal. Boc is removed under the same conditions as other tBu-based side-chain protecting groups.[6] |
| Primary Application | Site-specific modification of lysine side chain on-resin (e.g., branching, labeling).[7] | Standard incorporation of lysine in linear peptides where side-chain modification is not required during synthesis.[8] |
| Potential Side Reactions | - Dde migration to an unprotected lysine ε-amino group. - Partial loss during prolonged synthesis.[2] | - Tert-butylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[3] |
| Mitigation of Side Reactions | Use of the more stable ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl) protecting group.[9] | Addition of scavengers (e.g., triisopropylsilane, water) to the TFA cleavage cocktail.[3] |
Experimental Protocols
Deprotection of the Dde Group
This protocol describes the on-resin removal of the Dde protecting group from a lysine side chain.
Materials:
-
Peptide-resin containing a Lys(Dde) residue
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)[2]
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF and add the 2% hydrazine monohydrate solution in DMF (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 3-10 minutes.[2][10]
-
Drain the deprotection solution.
-
Repeat steps 2-4 one to two more times.[2]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the deprotection byproducts.[10]
-
The resin is now ready for the subsequent coupling step at the deprotected lysine side chain.
Deprotection of the Boc Group
This protocol outlines the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy, including the removal of the Boc group from lysine.
Materials:
-
Peptide-resin with Boc-protected lysine and other tBu-protected residues
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[3]
-
Cold diethyl ether
Procedure:
-
Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.[11]
Visualizing Orthogonal Synthesis
The following diagrams illustrate the chemical structures, deprotection pathways, and a typical experimental workflow for utilizing these protected amino acids.
Caption: Chemical structures of this compound and Fmoc-Lys(Boc)-OH.
Caption: Deprotection schemes for Dde and Boc protecting groups.
Caption: Workflow for site-specific modification using this compound.
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally driven by the synthetic strategy. Fmoc-Lys(Boc)-OH is the standard, cost-effective choice for the routine synthesis of linear peptides where the lysine side chain does not require modification during the solid-phase procedure. Its deprotection occurs concurrently with the final cleavage from the resin.
In contrast, this compound is an indispensable tool for the synthesis of more complex peptides. Its key advantage is the orthogonality of the Dde group, which allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and other protecting groups are intact. This enables a wide range of on-resin modifications, including the synthesis of branched peptides, the attachment of fluorescent labels or biotin tags, and the formation of cyclic peptides. While potential side reactions like Dde migration have been reported, the use of the more stable Fmoc-Lys(ivDde)-OH can mitigate these issues.
Ultimately, a thorough understanding of the chemical properties and deprotection conditions of both protecting groups is crucial for researchers to design and execute successful and efficient peptide syntheses for a variety of applications in research and drug development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
Comparing Dde and Mtt protecting groups for lysine
A Comprehensive Guide to Dde and Mtt Protecting Groups for Lysine Side-Chain Protection
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the synthesis of complex peptides, including branched, cyclic, and modified peptides. For the lysine residue, with its reactive ε-amino group, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 4-methyltrityl (Mtt) groups are two commonly employed orthogonal protecting groups. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate protecting group for their synthetic strategy.
Chemical Properties and Orthogonality
The Dde and Mtt protecting groups offer orthogonal protection to the commonly used Fmoc/tBu strategy in SPPS. This orthogonality allows for the selective deprotection of the lysine side chain on the solid support, enabling site-specific modifications.
The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions for final cleavage and removal of acid-labile side-chain protecting groups like tBu (e.g., high concentrations of trifluoroacetic acid - TFA).[1][2][3] It is selectively removed using hydrazine.[1][2] A significant drawback of the Dde group is its propensity to migrate to an unprotected ε-amino group of another lysine residue or even to an α-amino group.[4] This migration can be mitigated by using the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, which is more stable and less prone to migration.[5]
The Mtt group , a member of the trityl family, is highly sensitive to mild acidic conditions.[6][7] It is stable to the basic conditions of Fmoc removal. Its acid lability allows for selective deprotection using a low concentration of TFA (typically 1-2%) in a solvent like dichloromethane (DCM), conditions under which acid-labile groups like Boc and tBu remain intact.[1][7][8] The relative acid lability of trityl-based protecting groups is generally Mmt (4-methoxytrityl) > Mtt > Trt (trityl).[7]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and deprotection conditions for the Dde and Mtt protecting groups based on available experimental data.
Table 1: General Properties and Orthogonality
| Feature | Dde Protecting Group | Mtt Protecting Group |
| Chemical Nature | Acyl-type | Alkyl-type (Trityl) |
| Stability to Fmoc Deprotection | Stable | Stable |
| Stability to tBu Deprotection | Stable | Labile (cleaved by high % TFA) |
| Orthogonality | Fully orthogonal to Fmoc/tBu | Quasi-orthogonal to Fmoc/tBu |
| Key Advantage | Cleavage under mild, non-acidic conditions | Cleavage under very mild acidic conditions |
| Key Disadvantage | Prone to migration to unprotected amines[4] | Requires careful control of acid concentration to avoid premature cleavage of other acid-labile groups |
Table 2: Deprotection Conditions and Performance
| Parameter | Dde Protecting Group | Mtt Protecting Group |
| Deprotection Reagent | 2% Hydrazine in DMF[1] | 1-2% TFA in DCM[8][9] or 30% HFIP in DCM[9] |
| Typical Reaction Time | 3 x 3 minutes[1] | 3 x 5 minutes to 5 x 10 minutes[8][9] |
| Scavenger Required | Not typically required | Triisopropylsilane (TIS) or Methanol to quench the Mtt cation[1] |
| Monitoring | Spectrophotometric monitoring of the cleavage product at 290 nm[1] | Visual monitoring of the intense yellow color of the Mtt cation[8] |
| Reported Side Reactions | Migration to other amine groups.[4] The more hindered ivDde is less prone to this.[5] | Premature removal of other acid-labile protecting groups if acid concentration is too high or exposure is prolonged.[9] |
Experimental Protocols
Detailed methodologies for the deprotection of Dde and Mtt are crucial for successful and clean removal.
Protocol 1: On-Resin Deprotection of the Dde Group
This protocol is adapted from standard procedures for Dde removal.[1]
-
Resin Swelling: Swell the Dde-protected peptidyl-resin in dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the mixture at room temperature for 3 minutes.
-
Filtration: Filter the resin and collect the filtrate.
-
Repetition: Repeat the hydrazine treatment two more times to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleavage by-product.
-
Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole cleavage product.[1]
Protocol 2: On-Resin Deprotection of the Mtt Group
This protocol is based on commonly used mild acidic conditions for Mtt removal.[8][9]
-
Resin Swelling: Swell the Mtt-protected peptidyl-resin in dichloromethane (DCM).
-
Deprotection Solution Preparation: Prepare a fresh solution of 1% (v/v) trifluoroacetic acid (TFA) and 2-5% (v/v) triisopropylsilane (TIS) as a scavenger in DCM.
-
Deprotection: Treat the resin with the deprotection solution (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the mixture at room temperature. The solution will typically turn a bright yellow color due to the formation of the Mtt cation.
-
Reaction Time: Allow the reaction to proceed for 5-10 minutes.
-
Filtration: Filter the resin.
-
Repetition: Repeat the treatment with fresh deprotection solution until the yellow color is no longer observed upon addition of the solution, indicating complete removal of the Mtt group. This may require 3 to 5 repetitions.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF to prepare for the next coupling step.
Mandatory Visualization
Chemical Structures
A visual representation of the chemical structures of Fmoc-Lys(Dde)-OH and Fmoc-Lys(Mtt)-OH.
Experimental Workflows
A flowchart illustrating the on-resin deprotection workflows for Dde and Mtt protecting groups.
Decision-Making Guide
A decision tree to guide the selection between Dde/ivDde and Mtt protecting groups.
Conclusion
Both Dde and Mtt are valuable protecting groups for the synthesis of complex peptides requiring orthogonal protection of lysine side chains. The choice between them depends on the specific requirements of the peptide being synthesized.
-
Dde (and its more robust counterpart, ivDde) is the protecting group of choice when strict avoidance of acidic conditions for side-chain deprotection is necessary. However, researchers must be mindful of the potential for migration with the Dde group.
-
Mtt offers a convenient and rapidly cleaved protecting group under very mild acidic conditions, which are often compatible with many acid-labile resins and protecting groups when carefully controlled. The visual feedback from the colored cation is also a practical advantage.
By understanding the distinct characteristics, advantages, and limitations of each protecting group, researchers can make an informed decision to optimize their peptide synthesis strategies for higher yields and purity.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fmoc-Lys(ivDde)-OH vs. Fmoc-Lys(Dde)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice of protecting groups is a critical decision that significantly impacts the efficiency and success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, data-driven comparison of two commonly used orthogonally protected lysine derivatives: Fmoc-Lys(ivDde)-OH and Fmoc-Lys(Dde)-OH. We will explore the key advantages of the ivDde protecting group, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific synthetic needs.
The primary advantage of Fmoc-Lys(ivDde)-OH over its Dde counterpart lies in the enhanced stability of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group.[1] This increased stability minimizes the risk of premature deprotection and side reactions, particularly the well-documented issue of Dde group migration.[2][3][4]
Enhanced Stability and Orthogonality of the ivDde Group
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group, while useful, has been shown to be susceptible to migration between unprotected amine groups on the same or adjacent peptide chains, especially during the piperidine-mediated removal of the Fmoc group.[2][4] This migration can lead to a heterogeneous peptide population, complicating purification and reducing the overall yield of the desired product.
The ivDde group, being more sterically hindered, exhibits significantly greater stability to the basic conditions required for Fmoc deprotection.[1] This enhanced stability provides a more robust and reliable orthogonal protection strategy, ensuring the integrity of the lysine side-chain protection throughout the synthesis. This is particularly crucial in the synthesis of long or complex peptides where multiple Fmoc deprotection cycles are required.[3]
Comparative Deprotection Conditions
Both Dde and ivDde groups are cleaved under mild conditions using hydrazine, allowing for selective deprotection of the lysine side-chain for subsequent modifications such as branching, cyclization, or the attachment of labels.[5][6] While the general principle of hydrazine-mediated cleavage is the same, the kinetics can differ. The increased stability of the ivDde group can sometimes necessitate slightly more stringent or prolonged cleavage conditions compared to the Dde group.[3]
Table 1: Comparison of Deprotection and Stability
| Feature | This compound | Fmoc-Lys(ivDde)-OH | References |
| Stability to Piperidine | Prone to migration and partial loss, especially in long sequences. | Significantly more stable; minimal migration observed. | [1][2][3] |
| Standard Deprotection Reagent | 2% Hydrazine in DMF | 2% Hydrazine in DMF | [3][7] |
| Alternative Deprotection | Hydroxylamine/imidazole in NMP | Hydroxylamine/imidazole in NMP | [2][8] |
| Cleavage Monitoring | UV absorbance of indazole byproduct at ~290 nm | UV absorbance of indazole byproduct at ~290 nm | [3][9] |
Experimental Data: Optimizing ivDde Removal
A study focused on optimizing the removal of the ivDde group from a model peptide, ACP-K(ivDde), provides valuable quantitative insights. The experiments systematically evaluated the impact of hydrazine concentration, reaction time, and the number of repetitions on the deprotection efficiency.
Table 2: Optimization of ivDde Deprotection Conditions
| Hydrazine Concentration | Reaction Time per Repetition | Number of Repetitions | Deprotection Efficiency |
| 2% | 3 minutes | 3 | ~50% |
| 2% | 5 minutes | 3 | Marginal increase over 3 min |
| 2% | 3 minutes | 4 | - |
| 4% | 3 minutes | 3 | Near complete removal |
Data summarized from an optimization study on ACP-K(ivDde).[10]
These results clearly indicate that for the ivDde group, a higher concentration of hydrazine (4%) can significantly improve the deprotection efficiency, leading to near-complete removal. This contrasts with the often-sufficient standard 2% hydrazine for Dde removal, highlighting the ivDde group's greater stability.
Experimental Protocols
Standard Protocol for Dde/ivDde Deprotection using Hydrazine
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation: Swell the peptidyl-resin in DMF.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Treatment: Add the deprotection solution to the resin (e.g., 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 3-15 minutes. The reaction can be monitored by taking small aliquots of the solution and measuring the UV absorbance at approximately 290 nm, which corresponds to the formation of the indazole byproduct.[3][9]
-
Repetition: Drain the solution and repeat the treatment 2-3 times to ensure complete removal.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleavage byproducts.
Alternative Protocol for Dde/ivDde Deprotection using Hydroxylamine
This method offers an alternative for sensitive peptides where hydrazine may cause side reactions.
-
Deprotection Solution: Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP.
-
Treatment: Add the solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF.[8]
Visualizing the Chemistry and Workflow
To further clarify the chemical differences and the experimental process, the following diagrams are provided.
Caption: Chemical structures of this compound and Fmoc-Lys(ivDde)-OH.
Caption: General workflow for Dde/ivDde deprotection in SPPS.
Conclusion
For demanding applications in peptide synthesis, particularly for long, complex, or branched peptides, Fmoc-Lys(ivDde)-OH emerges as the superior choice over this compound. Its enhanced stability to piperidine significantly reduces the risk of protecting group migration, leading to higher purity of the final product and a more reliable synthetic outcome. While cleavage of the ivDde group may require slightly more rigorous conditions, the trade-off for increased stability and synthetic fidelity is a compelling advantage for researchers seeking to produce high-quality, well-defined peptides. The experimental data underscores the importance of optimizing deprotection protocols to ensure efficient removal of this robust protecting group.
References
- 1. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. biotage.com [biotage.com]
Analytical methods to confirm selective Dde deprotection
<
A Comparative Guide to Analytical Methods for Confirming Selective Dde Deprotection
In the field of solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for creating complex peptides, such as branched or cyclic structures, and for site-specific modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a key player in this strategy, frequently used to protect the side-chain amine of lysine. Its stability to the basic conditions used for Fmoc removal and its selective cleavage with hydrazine make it an invaluable tool.[1]
However, the success of any subsequent modification hinges on the complete and selective removal of the Dde group. Therefore, robust analytical methods are required to confirm the deprotection reaction's efficiency and specificity. This guide compares the primary analytical techniques used for this purpose, providing researchers, scientists, and drug development professionals with the data and protocols needed to ensure the integrity of their synthetic peptides.
Comparison of Analytical Methods
The choice of analytical method depends on the required level of detail, available equipment, and whether the analysis is qualitative or quantitative. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common and powerful methods, while Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as valuable complementary techniques.
| Analytical Method | Principle of Detection | Type of Data Obtained | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity.[2][3] Dde removal increases peptide polarity, causing it to elute earlier. | Retention time (Rt) shift; Peak area integration for purity (%) and reaction completion.[4] | Quantitative; High resolution and sensitivity; Readily available; Can be used for purification.[2][3] | Indirect confirmation of identity; Requires reference standards for absolute quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules.[5] | Confirms the molecular weight of the product, showing the mass loss of the Dde group (178.1 Da).[6] | Unambiguous confirmation of product identity; High sensitivity; Can be coupled with HPLC (LC-MS) for simultaneous purity and identity analysis.[4][7] | Not inherently quantitative without standards; Can be destructive. |
| NMR Spectroscopy | Detects the magnetic properties of atomic nuclei. | Disappearance of characteristic Dde proton signals and appearance of new signals for the unprotected amine. | Provides detailed structural information; Non-destructive.[5][8] | Lower sensitivity compared to MS and HPLC; Requires larger sample amounts; Complex spectra for large peptides.[5] |
| Thin-Layer Chromatography (TLC) | Separates components based on their affinity for the stationary and mobile phases.[9] | Change in retention factor (Rf) value; Disappearance of the starting material spot and appearance of a new product spot.[10][11] | Simple, rapid, and inexpensive; Allows for simultaneous analysis of multiple samples.[9][12][13] | Primarily qualitative; Lower resolution and sensitivity compared to HPLC.[9][13] |
Experimental Workflows and Protocols
A typical workflow for confirming selective Dde deprotection involves removing the protecting group from the peptide-resin, followed by cleavage of a small sample from the resin for analysis by HPLC and/or MS.
Caption: Workflow for selective Dde deprotection and analytical confirmation.
Protocol for Selective Dde Deprotection
This protocol is a standard method for removing the Dde group from a peptide synthesized on a solid support.[14][15]
-
Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Resin Treatment: Add the 2% hydrazine/DMF solution to the peptide-resin (e.g., 25 mL per gram of resin).[6][15]
-
Incubation: Gently agitate the mixture at room temperature. A common procedure involves three successive treatments of 3-15 minutes each to ensure complete removal.[14][15][16]
-
Washing: After each treatment, filter the resin to remove the cleavage solution. Following the final treatment, wash the resin thoroughly with DMF (at least 3-5 times) to remove residual hydrazine and the cleaved protecting group.[6]
Protocol for RP-HPLC Analysis
This method is used to assess the purity of the crude peptide and confirm the completion of the deprotection reaction by observing a shift in retention time.
-
Sample Preparation: Cleave a small amount of peptide-resin (2-5 mg) using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5). Evaporate the TFA, precipitate the peptide with cold diethyl ether, and dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]
-
Mobile Phase A: 0.1% TFA in water.[18]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.[18]
-
-
Data Analysis: Compare the chromatogram of the Dde-protected peptide with the deprotected peptide. Successful deprotection is indicated by the disappearance of the later-eluting peak (Dde-protected) and the appearance of a new, earlier-eluting major peak (deprotected). Purity is calculated by the peak area of the main product relative to the total peak area.
Protocol for Mass Spectrometry Analysis
MS is used to provide definitive confirmation of the peptide's identity by verifying its molecular weight.
-
Sample Preparation: Use the same sample prepared for HPLC analysis. The crude peptide solution is typically diluted further in an appropriate solvent for MS analysis.
-
Instrumentation:
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analyzer: Time-of-Flight (TOF) or Quadrupole analyzers are typical.
-
-
Data Analysis:
-
Calculate the theoretical molecular weight of both the Dde-protected and the fully deprotected peptide.
-
A lysine residue with a Dde group will show a mass increase of 178.0994 Da.[6]
-
Successful cleavage is confirmed when the observed mass in the spectrum matches the theoretical mass of the deprotected peptide and the peak corresponding to the Dde-protected mass is absent.[6]
-
Protocol for NMR Analysis
While less common for routine checks due to sensitivity and complexity, NMR can provide detailed structural confirmation.
-
Sample Preparation: A larger amount of purified peptide (typically >1 mg) is required. The peptide is lyophilized and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a ¹H spectrum.[19]
-
Data Analysis: Compare the spectrum of the deprotected product with the Dde-protected starting material. The disappearance of characteristic signals from the Dde group (e.g., methyl and methylene protons) confirms its removal.
References
- 1. nbinno.com [nbinno.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Mapping by Thin-Layer Chromatography and High Voltage Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. hplc.eu [hplc.eu]
- 18. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Dde Deprotection Cocktails in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selective removal of protecting groups is a critical step that dictates the success of synthesizing complex peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently used orthogonal protecting group for the side chains of lysine, ornithine, and other amino acids. Its removal requires specific deprotection cocktails that do not affect other protecting groups, such as the acid-labile Boc or the base-labile Fmoc groups. This guide provides a comprehensive comparison of the most common deprotection cocktails for Dde removal, supported by experimental data and detailed protocols.
Key Comparison of Dde Deprotection Cocktails
The two primary methods for Dde deprotection involve the use of hydrazine-based or hydroxylamine-based cocktails. The choice between these depends on the overall protection strategy of the synthetic peptide, particularly the presence of an N-terminal Fmoc group.
| Feature | Hydrazine-Based Cocktail | Hydroxylamine-Based Cocktail |
| Primary Reagent | Hydrazine monohydrate | Hydroxylamine hydrochloride and Imidazole |
| Typical Concentration | 2-4% hydrazine in DMF | ~1.8 M Hydroxylamine HCl, ~1.35 M Imidazole in NMP/DCM |
| Reaction Time | Fast (typically 3-15 minutes per treatment) | Slower (30 minutes to 3 hours) |
| Orthogonality to Fmoc | No. Hydrazine also removes the Fmoc group.[1] | Yes. This cocktail is fully orthogonal to the Fmoc group.[2] |
| Efficacy | Highly effective for Dde and ivDde removal. Higher concentrations or repeated treatments may be needed for the sterically hindered ivDde group.[3] | Effective for Dde removal under mild conditions. |
| Common Solvents | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) |
| Key Side Reactions | - Dde group migration can occur. - At concentrations above 2%, can cause peptide cleavage at Gly residues and conversion of Arg to Orn.[1] | Generally considered a milder method with fewer reported side reactions. |
Experimental Data Summary
While direct head-to-head comparative studies with quantitative data for Dde deprotection are limited in the readily available literature, valuable insights can be drawn from studies on the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group. The principles of deprotection are similar, with Dde generally being easier to remove than ivDde.
The following table summarizes experimental results from an optimization study of ivDde deprotection using a hydrazine-based cocktail. The data is based on the analysis of HPLC chromatograms of a crude peptide fragment of ACP with a C-terminal Lys(ivDde).[3]
| Condition | Hydrazine Concentration | Reaction Time (per iteration) | Number of Iterations | Observed ivDde Removal |
| 1 | 2% | 3 minutes | 3 | ~50% |
| 2 | 2% | 5 minutes | 3 | Marginal increase from Condition 1 |
| 3 | 2% | 3 minutes | 4 | Nominal increase from Condition 1 |
| 4 | 4% | 3 minutes | 3 | Near complete removal |
Data adapted from Biotage, "Optimizing the removal of an ivDde protecting group".[3] The observed removal is a qualitative summary of the provided HPLC data.
These results strongly suggest that for complete deprotection, especially for more hindered protecting groups, optimizing the hydrazine concentration is more critical than extending the reaction time or increasing the number of iterations.[3]
Experimental Protocols
Protocol 1: Dde/ivDde Deprotection using Hydrazine Monohydrate
This protocol is suitable for peptides where the N-terminal amino acid is protected with a Boc group or is otherwise stable to hydrazine.
Materials:
-
Peptide-resin containing a Dde or ivDde-protected amino acid
-
Deprotection Cocktail: 2% (v/v) hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.[1]
-
Drain the deprotection solution.
-
Repeat steps 2-4 two more times.[1]
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Dde Deprotection using Hydroxylamine Hydrochloride and Imidazole
This protocol is recommended when the peptide has an N-terminal Fmoc protecting group that needs to be preserved.
Materials:
-
Peptide-resin containing a Dde-protected amino acid
-
Deprotection Cocktail: Hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in N-Methyl-2-pyrrolidone (NMP).[1]
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the deprotection cocktail by dissolving hydroxylamine hydrochloride and imidazole in NMP (approximately 10 mL per gram of resin).
-
Drain the DMF from the resin and add the deprotection cocktail.
-
Gently agitate the mixture at room temperature for 30 minutes to 1 hour.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Processes
To better understand the workflows and chemical transformations, the following diagrams have been generated.
Conclusion
The choice between hydrazine and hydroxylamine-based cocktails for Dde deprotection is primarily dictated by the N-terminal protecting group of the peptide. For Boc-protected peptides, the rapid and highly effective hydrazine method is suitable, with the caveat that higher concentrations may be necessary for complete removal of the more hindered ivDde group. When preserving an N-terminal Fmoc group is essential, the milder, fully orthogonal hydroxylamine/imidazole system is the method of choice, albeit with a longer reaction time. For both methods, proper washing and, if necessary, optimization of reaction conditions are crucial for achieving high-purity peptides ready for subsequent modifications.
References
A Researcher's Guide to Orthogonal Lysine Protection: A Cost-Benefit Analysis of Fmoc-Lys(Dde)-OH and Its Alternatives in Peptide Synthesis
For Immediate Publication
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. For the trifunctional amino acid lysine, with its reactive ε-amino group, the choice of a side-chain protecting group that is orthogonal to the Nα-Fmoc protection is critical for applications such as the synthesis of branched peptides, cyclic peptides, and site-specific labeling. This guide provides a detailed cost-benefit analysis of the widely used Fmoc-Lys(Dde)-OH and its common alternatives: Fmoc-Lys(Boc)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH.
Executive Summary
The selection of an appropriate orthogonally protected lysine derivative is a balance between cost, synthetic flexibility, and potential side reactions.
-
Fmoc-Lys(Boc)-OH stands as the most cost-effective option for routine synthesis of linear peptides where side-chain modification is not required.
-
This compound offers a versatile and moderately priced solution for creating complex peptide architectures, despite the potential for Dde group migration under certain conditions.
-
Fmoc-Lys(ivDde)-OH , a more recent innovation, provides enhanced stability and minimizes the risk of migration, albeit at a higher cost, making it suitable for lengthy and complex syntheses.
-
Fmoc-Lys(Mtt)-OH presents an alternative orthogonal strategy with its acid-labile deprotection, offering a distinct advantage when hydrazine sensitivity is a concern.
This guide will delve into a quantitative comparison of these options, providing researchers with the data needed to make informed decisions for their specific synthetic needs.
Data Presentation: At-a-Glance Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for each lysine derivative.
Table 1: Cost Comparison of Fmoc-Protected Lysine Derivatives
| Derivative | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) | Average Price per gram |
| Fmoc-Lys(Boc)-OH | ~$15 | ~$17 | ~$16 | ~$16 |
| This compound | ~$64 | ~$77 | ~$70 | ~$70 |
| Fmoc-Lys(ivDde)-OH | ~$200 | ~$248 | ~$220 | ~$223 |
| Fmoc-Lys(Mtt)-OH | ~$9 | ~$15 | ~$12 | ~$12 |
Note: Prices are approximate and subject to change based on supplier, quantity, and purity. The prices listed are for research-grade quantities and are intended for comparative purposes.
Table 2: Performance Comparison of Orthogonal Lysine Protecting Groups
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages | Reported Purity/Yield |
| Boc | Strong acid (e.g., TFA) | Low cost, stable to base | Not orthogonal in standard Fmoc SPPS final cleavage | High for linear peptides |
| Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc and acid-labile groups, mild deprotection | Potential for migration to other free amines | Good to high, but can be compromised by side reactions |
| ivDde | 2% Hydrazine in DMF | More stable than Dde, reduced migration | Higher cost, can be difficult to remove in sterically hindered sequences | Generally high, improved over Dde for complex syntheses |
| Mtt | 1-2% TFA in DCM | Orthogonal to Fmoc and hydrazine-labile groups | Potential for premature cleavage with repeated acidic steps | High |
Experimental Protocols
Detailed methodologies for the selective deprotection of Dde, ivDde, and Mtt protecting groups are provided below.
Protocol 1: Dde Group Removal
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a fresh solution of 2% hydrazine hydrate (v/v) in DMF.
-
Reaction: Treat the resin with the deprotection solution for 3-5 minutes at room temperature with gentle agitation.
-
Repeat: Drain the solution and repeat the treatment 2-3 times to ensure complete removal.
-
Washing: Wash the resin thoroughly with DMF (3 x), followed by dichloromethane (DCM) (3 x), and finally DMF (3 x) to prepare for the next coupling step.
Protocol 2: ivDde Group Removal
The protocol for ivDde removal is identical to that of Dde group removal. However, due to the increased stability of the ivDde group, the reaction time for each treatment may need to be extended to 10-15 minutes. Monitoring the deprotection by HPLC is recommended to ensure complete removal.
Protocol 3: Mtt Group Removal
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Solution: Prepare a fresh solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) (v/v) in DCM.
-
Reaction: Treat the resin with the deprotection solution for 5-10 minutes at room temperature with gentle agitation. The resin will typically turn a bright yellow color, which will fade as the Mtt cation is washed away.
-
Repeat: Drain the solution and repeat the treatment until no more yellow color is observed upon addition of the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (5 x) to remove all traces of acid and the cleaved Mtt group. Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF before proceeding to the next step.
Mandatory Visualization
The following diagrams illustrate the chemical structures and deprotection workflows discussed in this guide.
A Comparative Guide to Fmoc-Lys(Dde)-OH and its Alternatives in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is paramount for the construction of complex peptides. Among these, Fmoc-Lys(Dde)-OH has emerged as a valuable tool for the synthesis of branched peptides, conjugates, and molecules requiring site-specific modifications. This guide provides a comprehensive comparison of this compound with its common alternatives, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed protocols.
Orthogonal Protection Strategies for Lysine Side-Chain
The ε-amino group of lysine is a frequent site for modification in peptide chemistry. To achieve selective modification of this side chain, an orthogonal protecting group is required—one that can be removed under conditions that do not affect the N-α-Fmoc protection or other acid-labile side-chain protecting groups. This compound and its alternatives offer such orthogonality, enabling the synthesis of intricate peptide architectures.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage from the resin.[1] It is selectively cleaved by treatment with dilute hydrazine, exposing the lysine side-chain for further functionalization.[1]
Performance Comparison of Lysine Protecting Groups
The choice of an orthogonal protecting group for lysine can significantly impact the yield and purity of the final peptide. While this compound is widely used, several alternatives, each with its own set of advantages and disadvantages, are available. The following table summarizes the performance of common lysine protecting groups in the synthesis of a branched peptide model.
| Protecting Group | Deprotection Conditions | Crude Peptide Purity (%) | Key Advantages | Key Disadvantages |
| Dde | 2% Hydrazine in DMF | Not explicitly found in a direct comparison | Well-established, cost-effective | Potential for Dde group migration to other free amines. Hydrazine can be harsh on some sensitive residues. |
| ivDde | 5% Hydrazine in DMF | 93 | More stable to piperidine than Dde, less prone to migration. | Can be difficult to remove in sterically hindered or aggregated sequences. |
| Mmt | 1-2% TFA in DCM | 79 | Mild acidic deprotection, orthogonal to Fmoc and most other side-chain protecting groups. | Deprotection can be slow and may require multiple treatments. |
| Alloc | Pd(PPh₃)₄, Phenylsilane in DCM | 82 | Orthogonal to both acid- and base-labile protecting groups. | Requires a palladium catalyst, which can be costly and requires thorough removal from the final product. |
Data for ivDde, Mmt, and Alloc are based on the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful peptide synthesis. The following sections provide step-by-step procedures for the on-resin deprotection of the Dde, ivDde, Mmt, and Alloc protecting groups from the lysine side chain.
Protocol 1: On-Resin Deprotection of the Dde Group
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.
-
Deprotection Reaction: Drain the DMF from the resin and add the 2% hydrazine solution. Agitate the resin for 10 minutes at room temperature.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 8 mL).[2]
-
Confirmation of Deprotection: A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: On-Resin Deprotection of the ivDde Group
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution Preparation: Prepare a 5% (v/v) solution of hydrazine in DMF.
-
Deprotection Reaction: Drain the DMF from the resin and add the 5% hydrazine solution. Agitate the resin at room temperature. The reaction time can vary from 3 x 3 minutes to longer periods for difficult sequences.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF.
-
Confirmation of Deprotection: Perform a Kaiser test on a small resin sample.
Protocol 3: On-Resin Deprotection of the Mmt Group
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 1-2% (v/v) trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Drain the DCM from the resin and add the 1-2% TFA solution. Agitate the resin at room temperature. The deprotection time can range from 30 minutes to several hours, and multiple treatments may be necessary.[3]
-
Washing: Drain the deprotection solution and wash the resin with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DMF, and finally with DMF.[3]
-
Confirmation of Deprotection: A colorimetric test (trityl cation release) or a Kaiser test can be used to monitor the deprotection.
Protocol 4: On-Resin Deprotection of the Alloc Group
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Catalyst Solution Preparation: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM.
-
Scavenger Addition: Add phenylsilane to the catalyst solution.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-30 minutes.[4] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM and DMF to remove the palladium catalyst and byproducts.[5]
-
Confirmation of Deprotection: Perform a Kaiser test on a small resin sample.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles of orthogonal protection, the following diagrams are provided.
References
Yield comparison for branched peptides using different lysine derivatives
A Comparative Guide to Lysine Derivatives for Branched Peptide Synthesis: A Yield-Based Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules, the creation of branched peptides offers a powerful strategy for developing vaccines, targeted drug delivery systems, and novel biomaterials. The selection of an appropriate orthogonally protected lysine derivative is a critical determinant of the overall yield and purity of the final product. This guide provides an objective comparison of the performance of four commonly used lysine derivatives in solid-phase peptide synthesis (SPPS): Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Alloc)-OH.
Performance Comparison: Yield and Purity
The successful synthesis of branched peptides hinges on the ability to selectively deprotect the ε-amino group of a lysine residue on the solid support to allow for the growth of a second peptide chain. The choice of the protecting group for this position impacts the deprotection conditions and, consequently, the yield and purity of the final branched peptide. While a direct head-to-head comparison of yields for the same peptide synthesized with all four derivatives is not extensively documented in a single study, the following table summarizes available data from various sources to facilitate an informed decision.
| Lysine Derivative | Protecting Group | Deprotection Conditions | Reported Yield/Purity | Peptide Context |
| Fmoc-Lys(Mtt)-OH | Mtt (4-Methyltrityl) | 1% TFA in DCM | Application illustrated, but specific yield not provided.[1] | Synthesis of a branched peptide with Ile-Leu on the main chain and Gly-Glu on the side chain.[1] |
| This compound | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Generally gave the highest yields in a comparative study of biotinylated peptide synthesis.[2] | Synthesis of a biotin-labeled peptide.[2] |
| Fmoc-Lys(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-5% Hydrazine in DMF | 77% purity for a chimeric antimicrobial peptide; 75% purity for a histone-ubiquitin conjugate.[3] Conventional synthesis of a similar ubiquitin conjugate yielded 10-20%.[3] | Synthesis of a lactoferricin-lactoferrampin chimera and a histone H2B-ubiquitin conjugate.[3] |
| Fmoc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | Mentioned as a suitable derivative for branched peptide synthesis, but specific yield data was not found in the context of a direct comparison.[4][5] | General branched peptide synthesis.[4][5] |
Experimental Protocols
The following protocols outline the key steps for the selective deprotection of the lysine side chain and subsequent peptide chain elongation for each derivative. These are generalized protocols and may require optimization based on the specific peptide sequence and solid-phase support used.
Synthesis using Fmoc-Lys(Mtt)-OH
-
Peptide Synthesis: The peptide chain is assembled on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). Fmoc-Lys(Mtt)-OH is incorporated at the desired branching point.
-
Fmoc Deprotection: The Nα-Fmoc group of the lysine is removed using 20% piperidine in DMF.
-
Mtt Group Removal: The resin is washed thoroughly with DCM. The Mtt group is removed by treating the resin with a solution of 1% TFA in DCM, often with scavengers like triisopropylsilane (TIS) (e.g., 1:9:90 TIS:TFA:DCM), for a period of 30 minutes to 2 hours, repeated as necessary.[1]
-
Neutralization: The resin is washed with DCM and neutralized with a solution of 5% DIEA in DMF.
-
Side Chain Elongation: The second peptide chain is synthesized on the deprotected ε-amino group of the lysine using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all remaining protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Synthesis using this compound or Fmoc-Lys(ivDde)-OH
-
Peptide Synthesis: The main peptide chain is synthesized via standard Fmoc-SPPS, incorporating this compound or Fmoc-Lys(ivDde)-OH at the branching position.
-
Fmoc Deprotection: The Nα-Fmoc group is removed with 20% piperidine in DMF.
-
Dde/ivDde Group Removal: The resin is washed with DMF. The Dde or ivDde group is removed by treating the resin with a solution of 2% hydrazine in DMF for 3-10 minutes, repeated 2-3 times.[6]
-
Washing: The resin is thoroughly washed with DMF to remove hydrazine and the cleavage byproducts.
-
Side Chain Elongation: The branch peptide chain is assembled on the ε-amino group using standard Fmoc-SPPS.
-
Cleavage and Deprotection: The branched peptide is cleaved from the resin and deprotected using a standard TFA-based cleavage cocktail.
Synthesis using Fmoc-Lys(Alloc)-OH
-
Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc-SPPS, with Fmoc-Lys(Alloc)-OH incorporated at the branch point.
-
Fmoc Deprotection: The Nα-Fmoc group is removed using 20% piperidine in DMF.
-
Alloc Group Removal: The resin is washed with DCM. The Alloc group is removed by treating the resin with a solution of Pd(PPh₃)₄ in a solvent mixture such as CHCl₃/AcOH/NMM (37:2:1) under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours.[7]
-
Washing: The resin is washed extensively with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.
-
Side Chain Elongation: The second peptide chain is synthesized on the deprotected ε-amino group of lysine.
-
Cleavage and Deprotection: The final branched peptide is cleaved and deprotected from the solid support.
Workflow for Asymmetric Branched Peptide Synthesis
The following diagram illustrates the general workflow for the synthesis of an asymmetrically branched peptide using an orthogonally protected lysine derivative.
Caption: General workflow for the solid-phase synthesis of an asymmetrically branched peptide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [merel.si]
- 4. cem.com [cem.com]
- 5. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Spectrophotometric Monitoring of Dde and Fmoc Protecting Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and bioconjugation, the selective protection and deprotection of amine functionalities are paramount for achieving desired molecular architectures. The ability to monitor the cleavage of these protecting groups in real-time is crucial for process optimization, ensuring complete reactions, and minimizing side products. This guide provides an objective comparison of the spectrophotometric monitoring of two commonly used amine-protecting groups: the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Introduction to Dde and Fmoc Protecting Groups
The Dde group is a hydrazine-labile protecting group, stable to the acidic and basic conditions commonly used for the removal of tert-butoxycarbonyl (Boc) and Fmoc groups, respectively.[1][2] This orthogonality makes it valuable for the synthesis of complex peptides, such as those with branching or side-chain modifications.[1]
The Fmoc group , on the other hand, is a base-labile protecting group, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF).[3] Its use is central to one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as Fmoc/tBu chemistry.[3]
Both Dde and Fmoc cleavage reactions produce chromophoric byproducts, enabling real-time monitoring of the deprotection process using UV-Vis spectrophotometry. This allows for precise determination of reaction endpoints, which is particularly beneficial in automated peptide synthesis.
Principle of Spectrophotometric Monitoring
The spectrophotometric monitoring of both Dde and Fmoc cleavage relies on Beer-Lambert's law. The increase in absorbance at a specific wavelength, corresponding to the formation of a chromophoric byproduct, is directly proportional to the concentration of the cleaved protecting group.
-
Dde Cleavage: The reaction of the Dde group with hydrazine results in the formation of a stable indazole derivative. This byproduct has a strong UV absorbance at approximately 290 nm, allowing for real-time tracking of the deprotection reaction.
-
Fmoc Cleavage: The base-catalyzed removal of the Fmoc group liberates dibenzofulvene (DBF), which is subsequently trapped by the amine base (e.g., piperidine) to form a dibenzofulvene-piperidine adduct. This adduct exhibits strong UV absorbance with maxima around 289-290 nm and 301-302 nm.
Performance Comparison
The choice between Dde and Fmoc protecting groups, and consequently their monitoring methods, depends on the specific synthetic strategy and the desired level of quantitative analysis. The following table summarizes the key performance characteristics of each method.
| Feature | Spectrophotometric Monitoring of Dde Cleavage | Spectrophotometric Monitoring of Fmoc Cleavage |
| Cleavage Reagent | 2% Hydrazine in DMF | 20% Piperidine in DMF |
| Chromophoric Byproduct | Indazole derivative | Dibenzofulvene-piperidine adduct |
| Monitoring Wavelength (λmax) | ~290 nm | ~290 nm and ~301 nm |
| Molar Absorptivity (ε) | Not readily available in cited literature | ~5,800-6,089 M⁻¹cm⁻¹ at ~290 nm; ~7,800-8,500 M⁻¹cm⁻¹ at ~301 nm[4][5] |
| Cleavage Kinetics | Generally rapid, often complete within minutes.[6][7] | Very rapid, with a half-life of about 6-7 seconds for 20% piperidine in DMF.[2] |
| Orthogonality | Orthogonal to Fmoc and Boc protecting groups.[1][2] | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).[3] |
| Potential Side Reactions | Hydrazine can reduce certain other functional groups.[8] | Piperidine can cause side reactions like aspartimide formation.[3] |
Experimental Protocols
Detailed methodologies for the spectrophotometric monitoring of Dde and Fmoc cleavage during solid-phase peptide synthesis (SPPS) are provided below. These protocols assume the use of a standard UV-Vis spectrophotometer and quartz cuvettes.
Protocol 1: Spectrophotometric Monitoring of Dde Group Cleavage
-
Preparation of Reagents:
-
Dde Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Blank Solution: Use pure DMF as the blank.
-
-
Sample Preparation (for on-resin monitoring):
-
Place a known amount of Dde-protected peptide-resin in a flow-through reaction vessel connected to a spectrophotometer via a flow cell.
-
Alternatively, for batch monitoring, a small aliquot of the cleavage solution can be removed from the reaction vessel at specific time points.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 290 nm.
-
Zero the instrument with the blank solution (DMF).
-
Initiate the cleavage reaction by passing the Dde Cleavage Solution through the reaction vessel or by adding it to the batch reactor.
-
Continuously monitor the absorbance at 290 nm. The absorbance will increase as the indazole byproduct is formed and will plateau upon completion of the reaction.
-
-
Data Analysis:
-
Plot absorbance at 290 nm versus time to obtain the reaction kinetics.
-
The reaction is considered complete when the absorbance reaches a stable maximum.
-
Protocol 2: Spectrophotometric Monitoring of Fmoc Group Cleavage
-
Preparation of Reagents:
-
Fmoc Cleavage Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Blank Solution: Use the Fmoc Cleavage Solution as the blank.
-
-
Sample Preparation (for quantitative determination of Fmoc loading):
-
Accurately weigh a small amount of Fmoc-protected peptide-resin (e.g., 1-5 mg) and place it in a volumetric flask.
-
Add a known volume of the Fmoc Cleavage Solution to the flask.
-
Allow the reaction to proceed to completion (typically 10-20 minutes).
-
Dilute the solution to a known final volume with the Fmoc Cleavage Solution.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 301 nm.
-
Zero the instrument with the blank solution (20% piperidine in DMF).
-
Measure the absorbance of the diluted sample solution.
-
-
Data Analysis:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (e.g., 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[4][9]
-
From the concentration, the initial loading of the Fmoc-protected amino acid on the resin can be calculated.
-
For kinetic studies, aliquots can be taken at different time points, quenched, and analyzed.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the cleavage reaction pathways and a general experimental workflow for SPPS.
Conclusion
Both Dde and Fmoc protecting groups offer the significant advantage of having their cleavage reactions monitored in real-time by UV-Vis spectrophotometry. The choice between them is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes.
The spectrophotometric monitoring of Fmoc cleavage is a well-established and quantitative method, largely due to the well-characterized molar absorptivity of the dibenzofulvene-piperidine adduct. This allows for precise quantification of resin loading and detailed kinetic studies.
The monitoring of Dde cleavage, while based on the same principles, is currently more qualitative or semi-quantitative in nature due to the lack of readily available data on the molar absorptivity of its indazole byproduct. Nevertheless, it remains a powerful tool for determining reaction endpoints and ensuring the complete removal of the Dde group, which is critical for the success of subsequent synthetic steps.
For researchers and professionals in drug development, the ability to implement these real-time monitoring techniques can lead to more efficient, reliable, and optimized peptide synthesis processes, ultimately contributing to the faster development of novel therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
The Strategic Advantage of Fmoc-Lys(Dde)-OH in Complex Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success. Among the arsenal of available tools, Fmoc-Lys(Dde)-OH has emerged as a versatile and powerful building block for the construction of complex peptides. Its unique orthogonal protection strategy offers a level of synthetic flexibility that is essential for creating sophisticated peptide architectures such as branched peptides, cyclic peptides, and site-specifically labeled conjugates. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The core advantage of Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-lysine, or this compound, lies in the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group on the ε-amino group of the lysine side chain.[1] The Dde group is stable to the basic conditions (typically piperidine in DMF) used to remove the Nα-Fmoc group during standard solid-phase peptide synthesis (SPPS). However, it can be selectively and cleanly removed under mild conditions using a dilute solution of hydrazine in DMF, leaving other acid-labile side-chain protecting groups intact.[2] This orthogonality is the cornerstone of its utility, allowing for the selective unmasking of the lysine side chain for further modification at any desired step of the synthesis.
Performance Comparison: this compound vs. Alternatives
The selection of a lysine-protecting group significantly impacts the efficiency and outcome of complex peptide synthesis. Here, we compare the performance of this compound with other commonly used lysine derivatives.
Table 1: Comparison of Lysine Protecting Groups in Complex Peptide Synthesis
| Protecting Group Strategy | Key Features & Applications | Advantages | Disadvantages | Typical Deprotection Conditions |
| This compound | Branched peptides, cyclic peptides, peptide-drug conjugates, fluorescently labeled peptides.[2][3] | Orthogonal to Fmoc and acid-labile groups; mild deprotection conditions. | Potential for Dde group migration under certain conditions.[2] | 2% Hydrazine in DMF. |
| Fmoc-Lys(ivDde)-OH | Similar to Dde, but with improved stability for the synthesis of long or complex sequences.[4][5] | More stable than Dde, less prone to migration.[6] | Can be more difficult to remove than Dde, especially in sterically hindered environments.[4] | 2-10% Hydrazine in DMF.[7] |
| Fmoc-Lys(Boc)-OH | Standard for linear peptide synthesis; branching is possible but less straightforward. | High stability during Fmoc-SPPS. | Requires strong acid for deprotection, which can prematurely cleave other acid-labile groups. | Trifluoroacetic acid (TFA)-based cleavage cocktails. |
| Fmoc-Lys(Alloc)-OH | On-resin cyclization and side-chain modification.[8] | Orthogonal to both Fmoc and acid-labile groups. | Requires a palladium catalyst for deprotection, which can be difficult to remove completely.[8] | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane).[9] |
| Fmoc-Lys(Mtt)-OH | Synthesis of branched and cyclic peptides. | Removable under mildly acidic conditions, orthogonal to Fmoc. | Acid lability can be a limitation in some synthetic strategies. | 1-2% TFA in DCM.[6] |
Case Study: Synthesis of a Branched Antimicrobial Peptide
To illustrate the practical application of this compound, we present a case study on the synthesis of a branched antimicrobial peptide. While a direct head-to-head comparison with quantitative data for the same peptide is scarce in the literature, a study on the microwave-enhanced synthesis of a lactoferricin-lactoferrampin chimera using the closely related Fmoc-Lys(ivDde)-OH highlights the efficiency of this strategy. The synthesis was completed in under 5 hours with a crude purity of 77%.[7] This rapid and high-purity synthesis demonstrates the effectiveness of the xDde protecting group family in constructing complex branched structures.
Experimental Protocols
Below are representative experimental protocols for the key steps in the synthesis of a complex peptide using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Backbone
This protocol outlines the general steps for assembling the linear peptide chain on a solid support using an automated peptide synthesizer.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes. Wash the resin with DMF.
-
Repeat Cycles: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence, including the incorporation of this compound at the desired branching point.
Protocol 2: Selective Deprotection of the Dde Group
This protocol describes the on-resin removal of the Dde group to expose the lysine side-chain amine.
-
Resin Wash: Wash the peptide-resin thoroughly with DMF to remove any residual piperidine.
-
Dde Deprotection: Prepare a solution of 2% hydrazine monohydrate in DMF. Add this solution to the peptide-resin and gently agitate for 3-5 minutes.[10]
-
Repeat Treatment: Drain the deprotection solution and repeat the treatment with fresh 2% hydrazine in DMF for another 3-5 minutes to ensure complete removal of the Dde group.[10]
-
Thorough Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved Dde by-product.
Protocol 3: On-Resin Side-Chain Elongation (Branching)
Following Dde deprotection, the newly exposed amine on the lysine side chain can be used to build a second peptide chain.
-
Coupling of the First Amino Acid of the Branch: Couple the first Fmoc-protected amino acid of the branch chain to the deprotected lysine side-chain amine using the standard coupling protocol described in Protocol 1, step 3.
-
Continue SPPS Cycles: Continue the cycles of Fmoc deprotection and amino acid coupling until the desired branch peptide sequence is assembled.
Protocol 4: Cleavage and Global Deprotection
This final step cleaves the synthesized branched peptide from the resin and removes all remaining side-chain protecting groups.
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Signaling Pathway Diagrams
To visually represent the synthesis process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of a branched peptide using this compound.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. nbinno.com [nbinno.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. Bot Verification [merel.si]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Dde)-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of Fmoc-Lys(Dde)-OH, a reagent commonly used in peptide synthesis, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step plan for the safe disposal of this compound and associated contaminated materials. Adherence to these procedures will help mitigate risks and prevent environmental contamination.
Hazard Assessment and Safety Precautions
There is conflicting information regarding the hazard classification of this compound. Some Safety Data Sheets (SDS) classify it as non-hazardous, while others indicate that similar compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1] Given this discrepancy, it is prudent to handle this compound as a potentially hazardous substance and take appropriate safety precautions.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[1]
Quantitative Hazard Data Summary
The following table summarizes the potential, though conflicting, hazard classifications for Fmoc-protected amino acids.
| Hazard Category | Description | GHS Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin. | Warning |
| Skin Corrosion/Irritation | Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled. | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Warning |
Note: This data is based on general information for similar compounds and may not be consistently reported across all SDS for this compound.[1]
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to prevent its release into the environment.[1][2] This is achieved by ensuring it is properly contained and managed by a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1]
Experimental Protocol: Waste Segregation and Collection
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound.
- Maintain separate, clearly labeled waste containers for solid and liquid waste.[1]
2. Solid Waste Disposal:
- Unused/Expired Product: Place the original container of unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.[1]
- Contaminated Consumables: Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a dedicated hazardous waste container lined with a durable plastic bag.[1]
3. Liquid Waste Disposal:
- Collect all solutions containing this compound in a designated, sealed, and clearly labeled liquid hazardous waste container.
- Ensure the container is compatible with the solvents used in the solution.[1]
Workflow for this compound Disposal
References
Personal protective equipment for handling Fmoc-Lys(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Fmoc-Lys(Dde)-OH (Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Immediate Safety Information
This compound is a derivative of the amino acid lysine used in peptide synthesis. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate potential hazards upon inhalation, skin contact, or ingestion.[1] Therefore, it is imperative to handle this compound with care, employing standard laboratory safety practices and the personal protective equipment outlined below.
Emergency Procedures
In the event of exposure, immediate action is crucial. The following table summarizes first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any new procedure involving this compound. The following table outlines the recommended PPE for handling this compound in solid and solution forms.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood or use a certified respirator (e.g., N95) to prevent dust inhalation |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work in a chemical fume hood |
| General Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required with adequate ventilation |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat | A respirator may be necessary depending on the spill size and ventilation |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Protocol
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage : Store the container in a cool, dry, and well-ventilated area. Keep the container tightly sealed.
Experimental Protocol: Preparation of a this compound Solution
This protocol provides a general procedure for dissolving this compound in a common solvent for peptide synthesis, Dimethylformamide (DMF).
Materials:
-
This compound solid
-
Anhydrous Dimethylformamide (DMF)
-
Appropriate glassware (e.g., volumetric flask)
-
Magnetic stirrer and stir bar or vortex mixer
-
Spatula
-
Weighing paper or boat
Procedure:
-
Preparation : Ensure all work is conducted in a certified chemical fume hood.
-
Weighing : Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound solid.
-
Transfer : Transfer the weighed solid to the volumetric flask.
-
Dissolution : Add a portion of the DMF to the flask, cap it, and swirl gently or use a vortex mixer to begin dissolving the solid.
-
Final Volume : Once the solid is fully dissolved, add DMF to the calibration mark on the volumetric flask.
-
Mixing : Cap the flask and invert it several times to ensure the solution is homogeneous. A magnetic stirrer can also be used for this purpose.
-
Labeling : Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for solid chemical waste. |
| Solutions | Collect in a labeled, sealed container for liquid chemical waste. Segregate based on solvent (halogenated vs. non-halogenated) as per your institution's guidelines. |
| Contaminated Materials | Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the chemical should be placed in a designated container for solid chemical waste. |
Important Considerations:
-
Never dispose of this compound down the drain.
-
All waste must be disposed of through your institution's certified chemical waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
